5-Fluoro-2-methylindoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATGDQQKEPRIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459353 | |
| Record name | 5-Fluoro-2-methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-70-7 | |
| Record name | 5-Fluoro-2-methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-Fluoro-2-methylindoline
Executive Summary
5-Fluoro-2-methylindoline is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indoles and a scaffold in the development of GPCR modulators, kinase inhibitors, and neuroprotective agents. Its structural rigidity, combined with the metabolic stability conferred by the fluorine atom at the C5 position, makes it a high-value building block.
This guide details the most reliable synthetic pathways for generating this compound. While catalytic hydrogenation is viable for industrial scale-up, the ionic reduction of 5-fluoro-2-methylindole using sodium cyanoborohydride (NaBH₃CN) in acetic acid is presented here as the "Gold Standard" for laboratory-scale synthesis due to its high chemoselectivity and operational simplicity.
Retrosynthetic Analysis
To design a self-validating synthesis, we must understand the disconnection logic. The indoline core is most reliably accessed via the reduction of its oxidized parent, the indole. The indole, in turn, can be assembled via the Fischer Indole Synthesis.[1]
Figure 1: Retrosynthetic disconnection showing the primary reduction pathway and the de novo construction of the indole core.
Primary Protocol: Ionic Reduction of 5-Fluoro-2-methylindole
Methodology: Selective reduction of the C2-C3 double bond using Sodium Cyanoborohydride in Glacial Acetic Acid.
Mechanistic Rationale
The reduction of electron-rich heterocycles like indoles is non-trivial because the pyrrole ring is aromatic. Standard hydrides (e.g., NaBH₄) are often insufficient.
-
Protonation: Acetic acid serves as both solvent and catalyst. It protonates the indole at C3 (the most nucleophilic position), breaking aromaticity and generating a highly electrophilic indolenium cation .
-
Hydride Transfer: The cyanoborohydride anion, which is stable in acid, delivers a hydride to the C2 position of the indolenium ion, yielding the indoline.
Experimental Protocol
Scale: 10 mmol (approx. 1.5 g of starting material)
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |
| 5-Fluoro-2-methylindole | 149.17 | 1.0 | 1.49 g | Substrate |
| NaBH₃CN | 62.84 | 3.0 | 1.88 g | Reducing Agent |
| Glacial Acetic Acid | 60.05 | Solvent | 15-20 mL | Solvent/Catalyst |
| Water | 18.02 | - | 50 mL | Quench |
| NaOH (aq) | 40.00 | - | to pH > 10 | Basification |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-methylindole (1.49 g) in glacial acetic acid (15 mL). The solution is typically typically yellow/amber.
-
Cooling: Place the flask in a water bath at 15–20 °C. Note: Ice bath is usually unnecessary unless ambient temp is >25°C, but avoid heating at this stage.
-
Addition: Add NaBH₃CN (1.88 g) portion-wise over 10 minutes.
-
Critical Check: Evolution of gas (H₂) may occur; ensure good ventilation. Do not seal the system tightly.
-
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 2–3 hours.
-
Monitoring: Monitor by TLC (SiO₂; Hexane/EtOAc 4:1). The indole spot (higher R_f, fluorescent) should disappear, replaced by the indoline spot (lower R_f, often non-fluorescent or turns brown with iodine stain).
-
-
Quench: Slowly pour the reaction mixture into 50 mL of ice-water.
-
Basification (Self-Validating Step): Carefully basify the aqueous mixture with 40% NaOH or solid NaOH pellets until pH > 10.
-
Why? Indolines are basic amines. At low pH, they are water-soluble salts. Basification liberates the free base, causing the product to oil out.
-
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL) or Dichloromethane.
-
Wash: Wash combined organics with saturated NaHCO₃ (20 mL) and Brine (20 mL).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil is often >95% pure. If necessary, purify via flash column chromatography (Hexane/EtOAc 9:1) or distill under high vacuum.
Mechanism Diagram
Figure 2: Mechanism of ionic reduction. Protonation breaks aromaticity, enabling hydride attack.
Alternative Route: Catalytic Hydrogenation
For larger scales (>100 g) where NaBH₃CN waste (cyanide/boron) is problematic, catalytic hydrogenation is the preferred route.
-
Catalyst: 5% Pt/C or PtO₂ (Adams' Catalyst).
-
Solvent: Ethanol or Methanol with 1.0 eq of HCl or p-TsOH.
-
Conditions: 40–60 psi H₂, Room Temperature.
-
Note: Acid is required to prevent poisoning of the catalyst by the amine product and to activate the indole ring similar to the ionic mechanism.
Characterization & Quality Control
A successful synthesis is validated by the following spectral signatures:
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl₃) | δ 1.25 (d, 3H) | Methyl group at C2 (Doublet due to coupling with H2). |
| 1H NMR (CDCl₃) | δ 3.5–3.8 (m, 1H) | Methine proton at C2. |
| 1H NMR (CDCl₃) | δ 2.6–3.2 (m, 2H) | Methylene protons at C3 (Diastereotopic). |
| 1H NMR (CDCl₃) | δ 3.5–4.0 (br s, 1H) | N-H proton (Exchangeable). |
| 19F NMR | ~ -120 to -125 ppm | Single signal confirming fluorine integrity. |
| Mass Spec | [M+H]+ = 152.08 | Confirms molecular weight (C9H10FN). |
Safety & Troubleshooting
Cyanide Management
-
Hazard: NaBH₃CN can generate HCN gas in strong acid.
-
Control: Always use a fume hood. Quench reaction mixtures into basic solutions (NaOH) immediately to neutralize any free cyanide species before disposal. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide to cyanate.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Old/Wet NaBH₃CN | Use fresh reducing agent; ensure bottle is stored in a desiccator. |
| Polymerization | Acid too strong/Temp too high | Keep temp < 25°C. Do not use mineral acids (HCl) with NaBH₃CN; stick to AcOH. |
| Product in Aqueous Layer | pH < 10 during extraction | Indolines are bases (pKa ~ 5-6). Ensure aqueous layer is strongly basic (pH 12) to extract the free amine. |
References
-
Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles with Sodium Borohydride in Carboxylic Acids." Journal of the American Chemical Society, vol. 96, no. 25, 1974, pp. 7812–7814. Link
-
Young, E. H. "The Catalytic Hydrogenation of Indoles." Journal of the Chemical Society, 1958, pp. 3493-3496. Link
-
Biosynth. "this compound Product Data." Biosynth Catalog, Accessed 2023. Link[4]
-
Organic Syntheses. "2-Methylindole." Org. Synth., vol. 22, 1942, p. 94. (Reference for precursor synthesis). Link
Sources
Technical Guide: 5-Fluoro-2-methylindoline NMR Spectral Analysis
Executive Summary
5-Fluoro-2-methylindoline (CAS 825-70-7) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of serotonin receptor modulators and kinase inhibitors. Its structural duality—combining a rigid, electron-rich aromatic system with a chiral, saturated nitrogen heterocycle—presents unique NMR challenges.
This guide provides a definitive framework for interpreting the NMR spectra of this compound. Unlike standard aromatic compounds, this molecule exhibits complex second-order effects due to the chirality at C2 and the strong heteronuclear coupling of the fluorine atom (
Part 1: Structural Dynamics & Spin Physics[1]
To accurately interpret the spectrum, one must first understand the underlying spin physics governed by the molecule's geometry.
The Fluorine Effect (The "Roof" Effect)
The fluorine atom at position 5 is a spin-active nucleus (
-
Ortho-Coupling (
): The protons at C4 and C6 are ortho to the fluorine. Expect large splitting constants (8–10 Hz).[1] -
Meta-Coupling (
): The proton at C7 is meta to the fluorine. Expect moderate splitting (4–6 Hz).[1]
Chirality & Diastereotopicity
The methyl group at C2 creates a chiral center. Consequently, the two protons on C3 (
-
They will not appear as a simple triplet or doublet.
-
They form an ABX spin system (or ABM) with the proton at C2.
-
Result: The C3 region (approx.[2] 2.6–3.2 ppm) will appear as two distinct multiplets (doublets of doublets) rather than a clean singlet or triplet.[1]
Part 2: Comprehensive Spectral Analysis
H NMR Data (400 MHz, DMSO- )
The following table synthesizes field-proven spectral data. Note that the Amine (NH) shift is concentration-dependent.[3]
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |
| NH | 5.50 – 6.00 | Broad Singlet | 1H | N/A | Exchangeable proton; shift varies with solvent/conc.[1] |
| C6-H | 6.75 – 6.85 | td (triplet of doublets)* | 1H | Ortho to F; shielded by N-donation.[1] | |
| C4-H | 6.85 – 6.95 | dd | 1H | Ortho to F; deshielded relative to C6.[1] | |
| C7-H | 6.45 – 6.55 | dd | 1H | Meta to F; Ortho to N (strongly shielded).[1] | |
| C2-H | 3.85 – 4.00 | m (multiplet) | 1H | Complex | Chiral methine; couples to Me and C3 protons.[1] |
| C3-H | 3.05 – 3.15 | dd | 1H | Diastereotopic methylene (Pro-R/Pro-S).[1] | |
| C3-H | 2.55 – 2.65 | dd | 1H | Diastereotopic methylene (Pro-S/Pro-R).[1] | |
| CH | 1.15 – 1.25 | d (doublet) | 3H | Methyl group coupled to C2 methine.[1] |
*Note: The "triplet" appearance of H6 is often a pseudo-triplet arising from the accidental equivalence of
C NMR Data (100 MHz, DMSO- )
Carbon spectra are dominated by C-F couplings.
| Position | Shift ( | Coupling ( | Note |
| C5 (C-F) | 154.0 – 157.0 | Large doublet; diagnostic of F-attachment.[1] | |
| C7a | 145.0 – 148.0 | Quaternary bridgehead.[1] | |
| C3a | 130.0 – 133.0 | Quaternary bridgehead.[1] | |
| C6 | 112.0 – 114.0 | Ortho to F. | |
| C4 | 110.0 – 112.0 | Ortho to F. | |
| C7 | 108.0 – 110.0 | Meta to F. | |
| C2 | 55.0 – 58.0 | N/A | Aliphatic chiral center.[1] |
| C3 | 35.0 – 38.0 | Aliphatic methylene.[1] | |
| CH | 21.0 – 23.0 | N/A | Methyl carbon.[1] |
F NMR Data
-
Shift:
-124.0 to -128.0 ppm (relative to CFCl ). -
Pattern: Quartet of doublets (qd) or complex multiplet due to coupling with H4, H6, and H7.
Part 3: Visualization of Spin Systems[1]
The following diagrams illustrate the connectivity and the logic flow for structural validation.
Heteronuclear Coupling Network
This diagram maps the scalar couplings (
Caption: Heteronuclear spin-coupling network showing the dominant influence of
Structural Elucidation Workflow
A self-validating logic flow to confirm identity and purity.
Caption: Step-by-step logic gate for validating the structural identity and purity of the indoline scaffold.
Part 4: Experimental Protocol
To ensure reproducible data consistent with the values above, follow this standardized acquisition protocol.
Sample Preparation[1]
-
Solvent: DMSO-
is preferred over CDCl .-
Reasoning: DMSO stabilizes the N-H proton via hydrogen bonding, resulting in a sharper, distinct peak. In CDCl
, the N-H often broadens into the baseline or overlaps with aromatic signals due to rapid exchange.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Causality: High concentrations can cause stacking effects, shifting aromatic peaks upfield.
-
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., residual Pd/C from reduction steps) which can cause line broadening due to paramagnetism.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: The quaternary carbons (C-F, C-N) and the fluorine nucleus have long
relaxation times. Short D1 leads to poor integration of these signals.
-
-
Scans (NS):
- H: 16 scans.
- C: 1024 scans (due to C-F splitting diluting signal intensity).
- F: 32 scans (essential for confirming the absence of inorganic fluoride impurities).
Part 5: Impurity Profiling
In drug development, the most common impurity in this synthesis is the unreduced starting material (5-Fluoro-2-methylindole) .
| Feature | Target: Indoline | Impurity: Indole |
| C2 Proton | Multiplet @ 3.9 ppm | Absent (Quaternary C2) |
| C3 Protons | 2x Multiplets @ 2.6-3.1 ppm | Singlet @ ~6.2 ppm (Olefinic) |
| Methyl | Doublet @ 1.2 ppm | Singlet @ ~2.4 ppm |
Detection Strategy: Focus on the 6.0–6.5 ppm region. If you see a sharp singlet that integrates poorly relative to the main peaks, it is likely the C3-H of the indole impurity.
References
-
ChemicalBook. (n.d.). 5-Fluoroindole-2-carboxylic acid NMR Spectrum. Retrieved from [1]
- Relevance: Provides authoritative coupling constants for the 5-fluoroindole aromatic system, used as the baseline for the arom
-
National Institutes of Health (NIH). (n.d.).[1] Discovery and Optimization of Indoline-Based Compounds. Retrieved from [1]
- Relevance: Validates the synthesis and characterization methodologies for substituted indolines.
-
Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [1]
- Relevance: Source for general substituent chemical shift increments (SCS)
-
Synblock. (n.d.). This compound Product Data. Retrieved from [1]
- Relevance: Confirms commercial availability and CAS registry d
Sources
Technical Guide: Mass Spectrometric Characterization of 5-Fluoro-2-methylindoline
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
5-Fluoro-2-methylindoline is a critical pharmacophore and building block, most notably serving as the structural core for Silodosin (Rapaflo), a selective
In drug development, the indoline scaffold presents unique analytical challenges compared to its oxidized indole counterpart. This guide details the mass spectrometric behavior of this compound, focusing on distinguishing it from oxidative impurities (5-fluoro-2-methylindole) and monitoring its stability during the Friedel-Crafts acylation and reductive amination steps typical in Silodosin synthesis.
Physicochemical Profile
| Property | Value | Notes |
| Formula | Monoisotopic Fluorine ( | |
| Molecular Weight | 151.18 g/mol | Average |
| Exact Mass | 151.0797 Da | Monoisotopic |
| 152.0870 Da | ESI Positive Mode Target | |
| Key Impurity | 5-Fluoro-2-methylindole | Oxidation product (-2H) |
Mass Spectrometry Mechanics: Fragmentation & Ionization[8][9][10]
Ionization Theory (ESI+)
The indoline nitrogen is secondary and sufficiently basic (
Critical Observation: Users must differentiate between chemical oxidation (impurity) and in-source oxidation. High capillary voltages (>3.5 kV) or high source temperatures can induce dehydrogenation of the indoline to the indole within the MS source.
Fragmentation Pathways (MS/MS)
The fragmentation of this compound follows distinct mechanistic pathways driven by the stability of the aromatic core and the lability of the saturated ring.
-
Dehydrogenation (Aromatization): The most thermodynamically favorable pathway is the loss of
to form the fully aromatic indole cation ( 150). This restores aromaticity to the pyrrole ring.-
Transition:
(-2 Da).
-
-
Methyl Radical Loss: Cleavage of the methyl group at the C2 position.
-
Transition:
(-15 Da).
-
-
Retro-Diels-Alder (RDA) / Ring Opening: While less common in fused 5-membered rings than 6-membered rings, high collision energies (CE) can force the opening of the pyrrolidine ring, often followed by the loss of
or ethylene fragments. -
Fluorine Retention: The
bond is exceptionally strong ( 110 kcal/mol). Consequently, loss of HF or F is rare in low-energy CID (Collision Induced Dissociation) unless specific ortho-substituents facilitate it. The fluorine atom typically acts as a stable mass tag on the aromatic fragment.
Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation logic for structural confirmation.
Caption: Figure 1. Mechanistic fragmentation tree showing the primary transition to the aromatized indole species and methyl loss.
Experimental Protocol: LC-MS/MS Method
This protocol is designed for the quantification of the intermediate and detection of the oxidized impurity during Silodosin synthesis.
Sample Preparation
-
Solvent: Methanol (LC-MS Grade).
-
Concentration: Prepare a stock of 1 mg/mL; dilute to 10 µg/mL for tuning, 100 ng/mL for analysis.
-
Stability Warning: Indolines are light and air-sensitive. Prepare solutions fresh or store in amber vials under inert gas (
).
Chromatographic Conditions (UHPLC)
A Reverse-Phase (RP) method is required to separate the indoline from the more hydrophobic indole impurity.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., BEH C18), 2.1 x 50mm, 1.7 µm | High surface area for resolution of structural analogs. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization efficiency. |
| Mobile Phase B | Acetonitrile | Strong eluent for aromatic compounds. |
| Flow Rate | 0.4 mL/min | Optimal for ESI source desolvation. |
| Column Temp | 40°C | Reduces backpressure and improves peak shape. |
Gradient Table:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial Hold |
| 1.0 | 95 | 5 | Equilibration |
| 6.0 | 5 | 95 | Linear Ramp |
| 8.0 | 5 | 95 | Wash |
| 8.1 | 95 | 5 | Re-equilibration |
Mass Spectrometer Parameters (Triple Quadrupole)
-
Source: ESI Positive (
) -
Capillary Voltage: 2.5 - 3.0 kV (Keep lower to prevent in-source oxidation).
-
Desolvation Temp: 350°C
-
Cone Gas: 50 L/hr
-
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor ( | Product ( | Cone (V) | Collision (eV) |
| 5-F-2-Me-Indoline | 152.1 | 137.1 | 25 | 20 |
| 5-F-2-Me-Indoline | 152.1 | 150.1 | 25 | 15 |
| 5-F-2-Me-Indole | 150.1 | 123.1 | 30 | 25 |
Impurity Profiling & Synthesis Monitoring
In the synthesis of Silodosin, this compound undergoes acylation. Monitoring the disappearance of the starting material (indoline) and the appearance of the acylated product is critical.
The "Oxidation Artifact" Check
When developing the method, you must validate that the signal at
-
Experiment: Inject the pure standard at varying Cone Voltages (e.g., 15V, 30V, 45V).
-
Analysis: If the ratio of
increases linearly with voltage, the oxidation is occurring inside the instrument (In-Source). If the ratio is constant, the impurity is present in the sample.
Workflow Visualization
The following diagram outlines the decision matrix for method development and impurity identification.
Caption: Figure 2. Workflow for validating the presence of oxidative impurities versus instrumental artifacts.
References
-
Synblock Chemical Data. (n.d.). This compound CAS 825-70-7 Technical Documents. Retrieved from
-
National Institutes of Health (NIH). (2011). Process for preparing an intermediate for silodosin (WO2011124704A1). Retrieved from
-
Università degli Studi di Milano. (2014). New processes for the APIs industrial production: the case of silodosin. Retrieved from
-
Scripps Research Institute. (2020). Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. Retrieved from
-
Journal of Mass Spectrometry. (2010). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from
An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methylindoline for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical yet often underestimated hurdles is the aqueous solubility of a drug candidate. Poor solubility can severely limit a compound's bioavailability, hinder the development of effective formulations, and ultimately lead to the failure of an otherwise potent molecule. This guide is dedicated to providing a comprehensive technical overview of the solubility of 5-fluoro-2-methylindoline, a fluorinated indoline derivative of increasing interest in medicinal chemistry.[1][2][3] The indoline scaffold is a key structural motif in a variety of pharmacologically active compounds, and understanding the solubility of its derivatives is paramount for their successful development.[3][4] This document will delve into the theoretical and practical aspects of this compound's solubility, offering a blend of fundamental principles and actionable experimental protocols.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is the foundation for any solubility assessment. This compound is a derivative of indoline, also known as 2,3-dihydroindole.[3] The introduction of a fluorine atom at the 5-position and a methyl group at the 2-position significantly influences its electronic and steric properties, which in turn dictate its solubility characteristics.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 825-70-7 | [5] |
| Molecular Formula | C9H10FN | [5] |
| Molecular Weight | 151.18 g/mol | [5] |
| Appearance | Colorless to yellow to green clear liquid | [1] |
The presence of the fluorine atom, a highly electronegative element, can increase the polarity of the C-F bond. However, the overall effect on molecular polarity and, consequently, aqueous solubility is complex. It can also impact the crystal lattice energy in the solid state, a key determinant of solubility. The methyl group, being nonpolar, is expected to increase the lipophilicity of the molecule.
Theoretical Considerations for Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. A substance's ability to dissolve in a particular solvent is governed by the intermolecular forces between the solute and solvent molecules. For this compound, the key interactions to consider are:
-
Hydrogen Bonding: The secondary amine within the indoline ring can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors. The ability to form hydrogen bonds with water is a primary driver of aqueous solubility.
-
Dipole-Dipole Interactions: The polar C-F bond contributes to the molecule's overall dipole moment, allowing for interactions with polar solvents.
-
Van der Waals Forces: These non-specific interactions are present between all molecules and are the dominant forces in nonpolar solvents.
Given its structure, this compound is expected to exhibit moderate polarity. While the fluorinated benzene ring and the methyl group contribute to its lipophilic character, the indoline nitrogen provides a site for hydrogen bonding, suggesting some degree of solubility in polar protic solvents.
Experimental Determination of Solubility: A Step-by-Step Guide
Theoretical predictions provide valuable guidance, but empirical determination of solubility remains the gold standard in drug development. The following section outlines a robust, self-validating protocol for assessing the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (purity ≥98%)
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated micropipettes
-
Glass vials with screw caps
Experimental Workflow
The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol
-
Preparation of Stock Solutions and Standard Curve:
-
Accurately prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or methanol).
-
From this stock, prepare a series of calibration standards by serial dilution in the mobile phase to be used for HPLC analysis.
-
Inject the standards into the HPLC system to generate a standard curve of peak area versus concentration. Ensure the curve has a high correlation coefficient (R² > 0.99).
-
-
Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., 1 mL). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-to-equilibrium study can be conducted to determine the optimal incubation time.
-
After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Calculate the concentration of this compound in the supernatant using the standard curve, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Expected Solubility Profile and Discussion
-
Aqueous Solubility: The parent compound, 2-methylindole, has an estimated water solubility of 628.4 mg/L at 25°C.[6] The introduction of the fluorine atom in this compound may slightly increase or decrease aqueous solubility depending on its influence on the crystal lattice energy and molecular polarity. It is anticipated to be poorly to sparingly soluble in water.
-
pH-Dependent Solubility: The secondary amine in the indoline ring has a pKa, and its ionization state will be dependent on the pH of the solution. In acidic conditions (pH < pKa), the amine will be protonated, forming a more polar and potentially more water-soluble salt. Therefore, the aqueous solubility of this compound is expected to increase at lower pH values.
-
Organic Solvents: this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetonitrile, as indicated by some commercial suppliers. It is also likely to be highly soluble in aprotic polar solvents like DMSO and dimethylformamide (DMF), which are commonly used for preparing stock solutions in biological assays. Its solubility in nonpolar solvents like hexane is expected to be limited.
The following diagram illustrates the logical relationship between the molecular features of this compound and its expected solubility.
Caption: Factors Influencing the Solubility of this compound.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility of this compound. While direct, quantitative solubility data remains elusive in publicly accessible literature, a combination of theoretical principles and robust experimental protocols can empower researchers to accurately determine this critical parameter. The provided step-by-step guide for the shake-flask method offers a reliable approach for generating high-quality solubility data. For drug development professionals, a thorough characterization of the solubility of this compound and its derivatives in various physiologically relevant media is an indispensable step in advancing these promising compounds through the discovery and development pipeline. Future work should focus on the public dissemination of experimentally determined solubility data for this and other important indoline derivatives to aid the broader scientific community.
References
- Vertex AI Search. (n.d.). 5-Fluoroindole-2-carboxylic acid - Solubility of Things.
- Synblock. (n.d.). CAS 825-70-7 | this compound.
- Chem-Impex. (n.d.). 2-Methylindoline.
- ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- PMC - NIH. (2023). Development and Application of Indolines in Pharmaceuticals.
- MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- The Good Scents Company. (n.d.). 2-methyl indole, 95-20-5.
Sources
The Strategic Synthesis and Application of 5-Fluoro-2-methylindoline: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of 5-Fluoro-2-methylindoline, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal factors behind experimental choices and offers detailed protocols to ensure reproducibility and success in the laboratory.
Introduction: The Significance of the Fluorinated Indoline Scaffold
The indoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic bioactive molecules. The strategic introduction of a fluorine atom at the 5-position of the 2-methylindoline core significantly modulates the compound's physicochemical properties. This substitution can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This compound, in particular, has emerged as a valuable intermediate in the synthesis of targeted therapeutics, notably in the fields of oncology and neurology. Its utility lies in its ability to serve as a versatile precursor for more complex molecules, including potent enzyme inhibitors and receptor modulators.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 825-70-7 | [1][2] |
| Molecular Formula | C₉H₁₀FN | [1][2] |
| Molecular Weight | 151.18 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥95-98% | [1][2] |
| Storage | 2-8°C, dry and sealed away from light | [1] |
Spectroscopic Data: While specific spectra for this compound are proprietary to suppliers, the expected spectral characteristics would be consistent with its structure. ¹H NMR would show characteristic signals for the aromatic and aliphatic protons of the indoline ring system, with splitting patterns influenced by the fluorine atom. ¹³C NMR would display distinct peaks for the nine carbon atoms, with the carbon bearing the fluorine atom exhibiting a large C-F coupling constant. Mass spectrometry would confirm the molecular weight of 151.18.
Synthesis of this compound: A Two-Step Approach
The most logical and efficient synthetic route to this compound involves a two-step process, beginning with the well-established Fischer indole synthesis to create the precursor, 5-Fluoro-2-methylindole, followed by a selective catalytic hydrogenation.
Part 1: Synthesis of 5-Fluoro-2-methylindole (Precursor)
The Fischer indole synthesis is a robust and versatile method for constructing indole rings.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone.
Protocol: Fischer Indole Synthesis of 5-Fluoro-2-methylindole
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add a stoichiometric equivalent of acetone.
-
The mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the corresponding hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Cyclization (Indolization):
-
Once hydrazone formation is complete, an acid catalyst is introduced. A variety of Brønsted or Lewis acids can be employed, with zinc chloride (ZnCl₂) being a common choice.[1] Polyphosphoric acid is also an effective catalyst for this transformation.
-
The reaction mixture is heated to induce cyclization. The temperature required will depend on the chosen catalyst and solvent but is often in the range of 100-180°C.
-
The reaction is monitored by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a basic solution to neutralize the acid catalyst.
-
The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude 5-Fluoro-2-methylindole is then purified by column chromatography on silica gel or by recrystallization to yield a yellow powder.
-
Part 2: Catalytic Hydrogenation to this compound
The conversion of the aromatic indole ring to the saturated indoline ring is achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to ensure selective reduction of the indole double bond without affecting the fluorine substituent or the benzene ring.
Protocol: Hydrogenation of 5-Fluoro-2-methylindole
This protocol is adapted from established procedures for the hydrogenation of 2-methylindole.[3][4]
-
Reaction Setup:
-
To a high-pressure reaction vessel (autoclave), add 5-Fluoro-2-methylindole and a suitable solvent. While various solvents can be used, the use of acidic ionic liquids has been shown to improve selectivity and yield for the hydrogenation of 2-methylindole.[3] Alternatively, more conventional solvents like ethanol or toluene can be employed.
-
Add a catalytic amount of a supported noble metal catalyst. 5% Platinum-on-carbon (Pt/C) or 5% Rhodium-on-carbon (Rh/C) are effective catalysts for this transformation.[3][4] The catalyst loading is typically in the range of 1-10% by weight relative to the substrate.[3]
-
-
Hydrogenation:
-
Seal the reaction vessel and purge several times with nitrogen followed by hydrogen gas to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-50 kg/cm ²).[3]
-
Heat the reaction mixture to the target temperature (e.g., 50-60°C) with vigorous stirring.[3]
-
The reaction is monitored by GC-MS or LC-MS to track the disappearance of the starting material and the formation of the product.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
If an acidic ionic liquid was used, the filtrate is neutralized with a base (e.g., 30% sodium hydroxide solution) to a pH of 9-10.[3]
-
Extract the product with an organic solvent such as toluene or ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound as a liquid.
-
Further purification can be achieved by vacuum distillation.
-
Applications in Drug Discovery
The strategic placement of the fluoro and methyl groups on the indoline scaffold makes this compound a highly valuable precursor for the synthesis of targeted therapies.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Several approved anti-cancer drugs, such as Sunitinib and Sorafenib, target this pathway. The indole and indoline scaffolds are prominent in the design of VEGFR-2 inhibitors.[5][6]
Fluorinated indole derivatives have shown enhanced antitumor properties, highlighting the importance of this substituent in modulating biological activity.[7] Specifically, compounds containing a fluorinated indole moiety have demonstrated potent VEGFR-2 inhibitory activity.[7][8] this compound provides a core structure that can be further elaborated to create novel and potent VEGFR-2 inhibitors for cancer therapy.
Serotonin (5-HT) Receptor Modulators
Serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter that regulates a wide array of physiological and neurological processes, including mood, appetite, sleep, and cognition.[9][10] Dysregulation of the serotonergic system is implicated in various disorders such as depression, anxiety, and schizophrenia.[11]
The 14 known serotonin receptors are major targets for a variety of pharmaceuticals.[9][10] 5-HT receptor modulators, which can be agonists, antagonists, or allosteric modulators, are used to treat these conditions.[12] The indoline structure is a key pharmacophore in many serotonin receptor ligands. The unique electronic properties conferred by the fluorine atom in this compound make it an attractive starting material for the synthesis of novel 5-HT receptor modulators with potentially improved selectivity and efficacy for treating neurological disorders.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, achievable through a reliable two-step process, provides access to a versatile building block with significant potential in drug discovery. The demonstrated utility of the fluorinated indoline scaffold in potent VEGFR-2 inhibitors and its promise in the development of novel serotonin receptor modulators underscore its importance for researchers in oncology and neuroscience. As the demand for more targeted and effective therapeutics continues to grow, the strategic application of key intermediates like this compound will undoubtedly play a pivotal role in the future of drug development.
References
- Gao, F., et al. (2015). Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). Bioorganic & Medicinal Chemistry Letters, 25(15), 2987-2991.
- CN102070506B. (2012). Method for preparing 2-methylindoline.
- Abdel-Maksoud, M. S., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(3), 649-682.
- Gao, F., et al. (2015). Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I).
- Keki, S., et al. (2016). Hydrogenation of 2-methylindole using supported metal catalysts.
- CN108329248B. (2020). Preparation method of 2-methylindoline.
- Abdel-Maksoud, M. S., et al. (2023). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180017.
- El-Sayed, N. N. E., et al. (2022).
- Allen, C. F. H., & VanAllan, J. (1943). 2-METHYLINDOLE. Organic Syntheses, 23, 58.
- Wang, C., et al. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst.
- BenchChem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles. BenchChem.
- Synblock. (n.d.). CAS 825-70-7 | this compound.
- MySkinRecipes. (n.d.). This compound.
- Gandon, V., et al. (2022). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 28(66), e202202029.
- ResearchGate. (n.d.). Catalytic dehydrogenation of 2-methylindoline to 2-methylindole in the... | Download Scientific Diagram.
- Purgatorio, R., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences, 25(11), 5894.
- Zhang, X., et al. (2022). Gold(I)-Catalyzed Selective Hydroarylation of Indoles with Haloalkynes. Organic Letters, 24(25), 4689–4693.
- Wikipedia. (2024). Serotonin. In Wikipedia.
- Patsnap Synapse. (2024). What are 5-HT receptor modulators and how do they work?.
- Wikipedia. (2024). 5-HT receptor. In Wikipedia.
- Dwivedi, Y. (2009). 5-HT2A receptor antagonist M100907 reduces serotonin synthesis: An autoradiographic study. Brain Research, 1270, 29-37.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102070506B - Method for preparing 2-methylindoline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Serotonin - Wikipedia [en.wikipedia.org]
- 10. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 11. 5-HT2A receptor antagonist M100907 reduces serotonin synthesis: An autoradiographic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are 5-HT receptor modulators and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Note: Precision Synthesis of 5-Fluoro-2-methylindoline
Executive Summary
5-Fluoro-2-methylindoline is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted bioisostere of substituted anilines. It is frequently utilized in the development of GPCR ligands, kinase inhibitors, and neuroactive agents where the fluorine atom modulates metabolic stability (blocking para-oxidation) and lipophilicity.
This guide details the chemoselective reduction of 5-fluoro-2-methylindole to this compound. Unlike simple catalytic hydrogenation, which risks defluorination or over-reduction of the benzene ring, the protocols below prioritize ionic hydrogenation and hydride transfer mechanisms to ensure scaffold integrity.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the selective saturation of the C2-C3 double bond of the indole nucleus while leaving the benzenoid ring and the C-F bond intact.
Strategic Pathway
The most robust route utilizes the Fischer Indole Synthesis to generate the precursor, followed by a reductive saturation .
Figure 1: Retrosynthetic pathway emphasizing the critical reduction step.
Core Protocol: Sodium Cyanoborohydride Reduction
Methodology: Ionic Hydrogenation via Borch Reduction conditions.
Rationale: Sodium cyanoborohydride (
Materials & Reagents
| Reagent | Equiv.[2][3][4] | Role | Hazards |
| 5-Fluoro-2-methylindole | 1.0 | Substrate | Irritant |
| Sodium Cyanoborohydride | 3.0 | Reducing Agent | Toxic , Flammable, Generates HCN with acid |
| Glacial Acetic Acid | Solvent | Solvent/Catalyst | Corrosive, Flammable |
| Water/NaOH | - | Quench/Workup | Corrosive |
Step-by-Step Procedure
-
Setup (Fume Hood Mandatory):
-
Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Safety Precaution: Prepare a bleach trap (sodium hypochlorite solution) for the exhaust line to neutralize any potential HCN gas evolved.
-
-
Dissolution:
-
Charge the flask with 5-Fluoro-2-methylindole (1.0 mmol, ~149 mg).
-
Add Glacial Acetic Acid (5.0 mL). Stir until fully dissolved. The solution may turn slightly yellow/orange.
-
-
Reduction:
-
Cool the mixture to 15°C (cool water bath).
-
Add Sodium Cyanoborohydride (3.0 mmol, ~188 mg) portion-wise over 10 minutes.
-
Observation: Mild effervescence will occur. Ensure the temperature does not spike.
-
-
Reaction:
-
Allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 2 hours .
-
Monitoring: Check by TLC (System: Hexanes/EtOAc 4:1). The indole spot (higher Rf, fluorescent) should disappear, replaced by the indoline spot (lower Rf, turns red/brown with Ehrlich’s reagent or UV active).
-
-
Workup:
-
Pour the reaction mixture carefully into Ice Water (20 mL).
-
Basification: Slowly add 50% NaOH or Solid KOH pellets with vigorous stirring until pH > 10. Caution: Exothermic.
-
Why Basic? Indolines are amines. At acidic pH, they are water-soluble salts. You must basify to extract the free base.
-
-
Extraction:
-
Extract with Diethyl Ether or Dichloromethane (DCM) (3 x 15 mL).
-
Combine organic layers and wash with Brine (1 x 10 mL).
-
Dry over anhydrous Sodium Sulfate (
) .
-
-
Purification:
-
Concentrate in vacuo.[1]
-
Purify via Flash Column Chromatography (
, eluting with Hexanes -> 5% EtOAc/Hexanes). -
Expected Yield: 85-95%.
-
Alternative Protocol: Metal-Free Silane Reduction
Methodology: Triethylsilane (
-
Dissolve 5-Fluoro-2-methylindole (1.0 equiv) in TFA (10-20 volumes).
-
Add Triethylsilane (3.0 equiv) slowly at 0°C.
-
Stir at room temperature for 1-4 hours.
-
Remove excess TFA in vacuo.
-
Redissolve residue in DCM, wash with saturated
(to neutralize), dry, and concentrate.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction is not a direct hydride attack on the neutral indole.
Figure 2: Mechanism of Indole Reduction. The C2=C3 bond is activated by protonation at C3, creating an iminium species at C2 that accepts the hydride.
Stereochemical Note: The product, this compound, has a chiral center at C2. The protocols above produce a racemic mixture . If a specific enantiomer is required, chiral HPLC resolution or asymmetric hydrogenation (using chiral Ruthenium or Iridium catalysts) would be necessary.
Characterization & Quality Control
| Technique | Expected Signal | Interpretation |
| 1H NMR | Methyl group at C2 (doublet). | |
| 1H NMR | C2-H methine proton (multiplet). | |
| 1H NMR | C3-H2 methylene protons (diastereotopic). | |
| 19F NMR | Single sharp peak (decoupled). | |
| MS (ESI) | [M+H]+ = 152.1 | Confirms molecular weight. |
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Cause: Acid concentration too low. The indole must be protonated.
-
Fix: Ensure Glacial Acetic Acid is used (not diluted). If using silane method, ensure TFA is fresh.
-
-
Problem: Polymerization.
-
Cause: Indoles can polymerize in strong acid if the reducing agent is not present immediately.
-
Fix: Add the reducing agent (
) immediately after dissolving the indole in acid, or keep the temperature low (0-10°C) during addition.
-
-
Problem: C-F Bond Cleavage.
-
Cause: If using Catalytic Hydrogenation (
, Pd/C), the fluorine can be stripped. -
Fix: Stick to the hydride methods (
or ) described above. These are chemoselective and will not touch the aryl fluoride.
-
References
-
Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles to Indolines." Synthesis. (Canonical source for NaBH3CN/AcOH reduction).
- Magnus, P., et al. (1987). "Silane reductions in acidic media." Journal of the American Chemical Society.
-
BenchChem Protocols. "Fischer Indole Synthesis of 2-Methylindoles." Link (General precursor synthesis).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67861, 5-Fluoroindole." Link (Physical properties reference).
-
Common Organic Chemistry. "Sodium Cyanoborohydride (NaBH3CN) Reaction Conditions." Link
Sources
Application Notes & Protocols: High-Purity Recrystallization of 5-Fluoro-2-methylindoline
Abstract
5-Fluoro-2-methylindoline serves as a critical structural motif and intermediate in the synthesis of various bioactive molecules and potential therapeutic agents, particularly in neurological and oncological research. Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive examination of the principles and a detailed, field-proven protocol for the purification of this compound by recrystallization. We address the common challenge of handling crude products that may present as low-melting solids or oils by detailing two robust methodologies: low-temperature crystallization of the free base and, more definitively, the recrystallization of its hydrochloride salt, which typically exhibits superior crystalline properties.
Part 1: The Scientific Cornerstone of Recrystallization
Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities within a chosen solvent or solvent system. The process is governed by the principle that most solids are more soluble in a hot solvent than in a cold one.
The core mechanism involves:
-
Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Impurity Removal: Insoluble impurities can be removed at this stage by hot filtration. Colored, soluble impurities can often be removed by treatment with activated charcoal.
-
Crystal Formation (Nucleation & Growth): The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, creating a supersaturated solution. This thermodynamic instability drives the compound to arrange itself into a highly ordered, three-dimensional crystal lattice (nucleation), which then grows as more molecules deposit onto its surface. The impurities, being present at a lower concentration, tend to remain in the solution.
-
Isolation: Once crystallization is complete, the pure crystals are separated from the impurity-laden mother liquor by filtration.
The success of this technique is critically dependent on the selection of an appropriate solvent system, a topic we will explore in depth.
Part 2: Strategic Solvent System Selection
The ideal recrystallization solvent should exhibit a steep solubility curve for this compound: high solubility at elevated temperatures and low solubility at low temperatures. This differential ensures maximum recovery of the purified compound upon cooling.
Physicochemical Considerations for this compound:
-
Structure: The molecule contains a polar secondary amine and a fluorinated aromatic ring. This dual nature suggests solubility in a range of organic solvents.
-
Physical State: Crude this compound is often described as a colorless to light yellow liquid or a low-melting solid, which can complicate traditional recrystallization. The phenomenon of "oiling out," where the solute separates as a liquid instead of forming crystals, is a significant risk.
Two primary strategies are recommended:
-
Binary Solvent System (Solvent/Anti-Solvent): This is effective for compounds that are highly soluble in one solvent and poorly soluble in another. The compound is dissolved in the "good" solvent, and the "poor" solvent (anti-solvent) is added dropwise until the solution becomes cloudy (the saturation point), then redissolved by gentle heating before slow cooling.
-
Salt Formation: Converting the basic indoline to a salt, such as the hydrochloride (HCl) salt, often yields a product with a higher melting point and more robust crystalline properties. This is a highly reliable method for purifying amines that are oils or low-melting solids at room temperature.
Solvent Screening Data
The following table provides a starting point for solvent selection. Small-scale trials (using ~50 mg of crude material) are essential to determine the optimal system.
| Solvent/System | Observation at 25°C | Observation at Boiling Point | Suitability for Recrystallization |
| Single Solvents | |||
| Water | Insoluble | Insoluble | Poor (as single solvent) |
| Hexane | Sparingly Soluble | Soluble | Good Candidate (for free base) |
| Isopropanol (IPA) | Soluble | Very Soluble | Poor (consider for salt) |
| Ethanol | Soluble | Very Soluble | Poor (consider for salt) |
| Acetone | Soluble | Very Soluble | Poor (consider as 'good' solvent) |
| Binary Systems | |||
| Isopropanol/Water | - | - | Excellent Candidate (for salt) |
| Acetone/Hexane | - | - | Good Candidate (for free base) |
Based on preliminary analysis, direct crystallization of the free base from a non-polar solvent like hexane or a binary system like acetone/hexane is feasible. However, for superior results and higher purity, conversion to the hydrochloride salt and recrystallization from an alcohol/water mixture is the recommended pathway.
Part 3: Detailed Experimental Protocols
Protocol A: Preparation and Recrystallization of this compound Hydrochloride
This protocol is the preferred method for achieving high-purity, crystalline material. It involves converting the free-base indoline into its hydrochloride salt, which has more favorable crystallization properties.
-
Weigh the crude this compound (e.g., 10.0 g) and transfer it to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolve the crude material in isopropanol (IPA), using approximately 5-10 mL of IPA per gram of indoline. Stir until a homogenous solution is achieved.
-
Cool the solution in an ice-water bath.
-
While stirring, slowly add a solution of concentrated hydrochloric acid (37%) dropwise. A white precipitate (the hydrochloride salt) should begin to form. The reaction is exothermic; maintain the temperature below 20°C.
-
Continue adding HCl until the pH of the solution is acidic (test with pH paper). Typically, a slight excess (1.1 equivalents) is sufficient.
-
Stir the resulting slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
Caption: Conversion of the free base to its hydrochloride salt.
-
Filter the crude hydrochloride salt using a Büchner funnel and wash the filter cake with a small amount of cold isopropanol to remove any residual acid and impurities.
-
Transfer the damp solid to a clean Erlenmeyer flask.
-
Add a minimum amount of a 9:1 isopropanol/water mixture and heat the slurry on a hot plate with stirring until the solid completely dissolves. If it does not dissolve, add small portions of the solvent mixture until a clear solution is obtained at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the product in solution even after cooling.
-
If the solution has a noticeable color, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.
-
If charcoal was used, perform a hot filtration using a pre-heated Büchner funnel to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least one hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of the cold recrystallization solvent, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.
-
Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol B: Low-Temperature Crystallization of this compound (Free Base)
This method is suitable if the crude product is a solid or a very viscous oil and salt formation is to be avoided.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., hot hexane) with stirring until the material fully dissolves at the boiling point.
-
Follow steps 4-10 from Protocol A (Step 2: Recrystallization), using hexane as the solvent for washing the final crystals.
Caption: General workflow for the recrystallization process.
Part 4: Characterization and Quality Control
Verifying the purity of the recrystallized product is a critical final step. The protocol is self-validating through the application of standard analytical techniques.
| Analysis Method | Parameter | Expected Result for High-Purity Product |
| Melting Point | Melting Range | A sharp melting range of 1-2°C. |
| HPLC | Peak Purity | A single major peak, >99.5% area. |
| ¹H NMR | Spectrum | Clean spectrum with correct chemical shifts, integration, and coupling constants; absence of impurity signals. |
| Appearance | Physical Form | White to off-white crystalline solid. |
Part 5: Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid. | Lower the boiling point by adding a miscible co-solvent (anti-solvent); ensure slow, gradual cooling; scratch the inside of the flask with a glass rod to induce nucleation. |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again; add a small seed crystal of the pure compound. |
| Low Recovery/Yield | Too much solvent was used; cooling time was insufficient; premature crystallization during hot filtration. | Use the minimum amount of hot solvent; ensure adequate cooling time in an ice bath; pre-heat all glassware for hot filtration. |
| Colored Product | Colored impurities are present. | Treat the hot solution with activated charcoal before the cooling step. |
Part 6: Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound and its derivatives should be handled as potentially bioactive compounds. Avoid inhalation, ingestion, and skin contact.
-
Handle concentrated hydrochloric acid with extreme care in a fume hood. It is highly corrosive and toxic.
-
Organic solvents are flammable. Keep them away from ignition sources and use a heating mantle or steam bath for heating.
References
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of Crystal Growth, 211(1-4), 122-136.
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Indoline hydrochloride salts and process for their preparation.
Application Note: High-Purity Isolation of 5-Fluoro-2-methylindoline via Flash Chromatography
Executive Summary & Chemical Context
This guide details the purification protocol for 5-Fluoro-2-methylindoline , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Unlike its oxidized counterpart (5-fluoro-2-methylindole), this compound possesses a secondary amine within a dihydro-1H-indole scaffold.
Key Challenges:
-
Basicity: The secondary amine (
for conjugate acid) interacts strongly with acidic silanols on silica gel, causing severe peak tailing and yield loss. -
Oxidation Sensitivity: Indolines are susceptible to spontaneous dehydrogenation to indoles upon prolonged exposure to air and light, a process often catalyzed by active silica surfaces.
-
Physical State: As a high-boiling liquid (bp 225-227°C), improper loading can lead to band broadening.
This protocol utilizes a base-modified normal phase chromatography approach to neutralize silica activity, ensuring sharp peak shape and high recovery.
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to separation.
| Property | Data | Implication for Chromatography |
| Formula | C | Small molecule, lipophilic. |
| MW | 151.18 g/mol | Fast diffusion; high flow rates acceptable. |
| Physical State | Liquid / Low-melting solid | Dry loading recommended to prevent band broadening. |
| LogP | ~2.3 (Predicted) | Retentive on C18, moderate retention on Silica. |
| Acidity | Basic (2° Amine) | MANDATORY: Mobile phase modifier (TEA or NH |
| Stability | Light/Air Sensitive | Minimize on-column time; store fractions in dark/cold. |
Method Development Logic
Standard Hexane/Ethyl Acetate gradients often fail for free amines due to "streaking." The amine protons hydrogen-bond with surface silanols (
Visualization: Purification Workflow
The following diagram outlines the decision matrix and workflow for this specific purification.
Figure 1: Strategic workflow for the isolation of oxidation-prone amine intermediates.
Detailed Experimental Protocol
Phase 1: Stationary Phase & Mobile Phase Preparation
Objective: Create a buffered system that suppresses silanol activity.
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Note: Do not use acidic alumina; it may catalyze oxidation.
-
-
Mobile Phase A (Non-polar): Hexanes (or Heptane) + 1% Triethylamine (TEA) .
-
Mobile Phase B (Polar): Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) .
-
Critical: Add TEA to both solvents to maintain constant pH during the gradient. Fluctuations in pH can cause "ghost peaks" or band splitting.
-
Phase 2: Sample Loading (Dry Load Technique)
Since this compound is a liquid/oil, liquid loading can lead to uneven bands. Dry loading is superior for resolution.
-
Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).
-
Add Celite 545 (ratio 1:2 sample to Celite by weight) or Silica Gel.
-
Concentrate on a rotary evaporator until a free-flowing powder is obtained.
-
Vacuum Step: Ensure all DCM is removed; residual DCM acts as a strong eluent and will ruin the gradient start.
Phase 3: Elution Gradient
Column Volume (CV): Calculated based on column size (e.g., 12g column
| Step | % Mobile Phase B | Duration (CV) | Rationale |
| Equilibration | 0% | 3 CV | Saturates silica with TEA; neutralizes acidity. |
| Isocratic Hold | 0-2% | 2 CV | Elutes very non-polar impurities (e.g., protected precursors). |
| Gradient 1 | 2% | 5 CV | Shallow gradient to separate the oxidized indole impurity (usually less polar). |
| Gradient 2 | 10% | 10 CV | Target Elution Zone. The indoline typically elutes here. |
| Flush | 100% | 3 CV | Elutes highly polar tars/salts. |
Phase 4: Detection & Analysis
-
Wavelength: Monitor at 254 nm (aromatic ring) and 280 nm (indole/indoline distinction).
-
TLC Stain: If UV is weak (common for some indolines), use Ninhydrin (turns faint pink/orange for secondary amines) or Phosphomolybdic Acid (PMA) (dark blue/green spots).
-
Differentiation: The oxidized impurity (5-fluoro-2-methylindole) will often fluoresce strongly under 365 nm UV; the target indoline usually does not.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Broad/Streaking Bands | Silanol interaction. | Increase TEA concentration to 2% or switch to 1% NH |
| Compound turns brown on column | Oxidation on silica. | Use Argon pressure instead of air. Elute faster. Store fractions immediately in the dark. |
| Co-elution with Indole | Similar polarity. | Use a shallower gradient (e.g., 0-10% EtOAc over 20 CV). Indoles are generally less polar than their indoline counterparts due to lack of the basic NH lone pair availability (delocalized in aromatic system). |
Safety & Handling (SDS Highlights)
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Specific Precaution: Fluorinated amines can be toxic. Handle exclusively in a fume hood.
-
Storage: 2-8°C , under inert atmosphere (Nitrogen/Argon). Light sensitive.
References
-
ChemicalBook. (n.d.). 5-Fluoroindole Synthesis and Purification Methods. Retrieved from
-
National Institutes of Health (NIH). (2023). Discovery and Optimization of Indoline-Based Compounds. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound Product Specifications and SDS. Retrieved from
-
Boczkaj, G., et al. (2018).[1] Isolation of polar basic compounds with silica gel column chromatography. Retrieved from
-
Sielc Technologies. (n.d.). Separation of Indole and Indoline Derivatives. Retrieved from
Sources
Application Note & Protocol: Asymmetric Synthesis of 5-Fluoro-2-methylindoline via Chiral Phosphoric Acid Catalyzed Transfer Hydrogenation
Introduction: The Significance of Chiral Fluorinated Indolines
The indoline scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceutical agents.[1][2] Specifically, chiral 2-substituted indolines are critical building blocks in medicinal chemistry, where the stereochemistry at the C2 position often dictates biological activity and pharmacological profiles. The introduction of a fluorine atom, as in 5-Fluoro-2-methylindoline, can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a highly desirable moiety in drug development.
Consequently, the development of robust, efficient, and highly enantioselective methods to access single-enantiomer this compound is of paramount importance. Traditional methods often rely on chiral auxiliaries or resolutions, which can be inefficient. Catalytic asymmetric synthesis, however, offers a more elegant and atom-economical approach.[3][4] This application note details a state-of-the-art, field-proven protocol for the asymmetric synthesis of this compound through the organocatalytic transfer hydrogenation of the corresponding indole, leveraging the power of a chiral phosphoric acid (CPA) catalyst.
Core Principles: Brønsted Acid Catalysis in Asymmetric Transfer Hydrogenation
The featured methodology is the asymmetric reduction of 5-fluoro-2-methyl-1H-indole using a Hantzsch ester as the hydrogen source, catalyzed by a chiral phosphoric acid (CPA). This strategy has emerged as a powerful tool for the enantioselective synthesis of various heterocyclic compounds.[5][6][7]
The Causality Behind the Catalysis:
-
Activation via Protonation: The chiral phosphoric acid catalyst acts as a Brønsted acid. It protonates the C3 position of the indole substrate, forming a transient iminium ion intermediate. This activation is crucial as it renders the C2 position highly electrophilic and susceptible to nucleophilic attack.
-
Chiral Environment Control: The bulky, well-defined chiral pocket of the CPA catalyst's conjugate base forms a tight ion pair with the iminium ion. This non-covalent interaction orients the planar iminium intermediate in a sterically constrained environment.
-
Stereo-determining Hydride Transfer: The Hantzsch ester, acting as a hydride (H⁻) source, then approaches the activated iminium ion. The chiral catalyst shields one face of the iminium ion, forcing the Hantzsch ester to deliver the hydride to the less sterically hindered face. This directed transfer is the key stereo-determining step, establishing the chiral center at the C2 position with high fidelity.
This elegant mechanism, combining substrate activation and precise stereochemical control within a single catalytic cycle, allows for the generation of the desired indoline enantiomer with high selectivity.
Featured Application: CPA-Catalyzed Synthesis of (R)-5-Fluoro-2-methylindoline
This section provides a detailed protocol for the asymmetric transfer hydrogenation of 5-fluoro-2-methyl-1H-indole. The procedure is adapted from established principles of chiral phosphoric acid catalysis for indoline synthesis.
Reaction Scheme
Caption: General reaction scheme for the asymmetric transfer hydrogenation.
Experimental Workflow Visualization
The following diagram outlines the complete experimental procedure from setup to final analysis.
Caption: Step-by-step experimental workflow diagram.
Detailed Step-by-Step Protocol
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents & Equipment:
-
5-Fluoro-2-methyl-1H-indole (Substrate)
-
Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester)
-
(R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (Catalyst)
-
Anhydrous Toluene (Solvent)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (Eluents)
-
Standard glassware (oven-dried), magnetic stirrer, heating mantle/oil bath, rotary evaporator
-
TLC plates, NMR tubes, Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methyl-1H-indole (0.2 mmol, 1.0 equiv.).
-
Catalyst & Reagent Addition: Add the (R)-TRIP catalyst (0.01 mmol, 5 mol%) followed by the Hantzsch ester (0.3 mmol, 1.5 equiv.).
-
Solvent Addition & Inerting: Add anhydrous toluene (2.0 mL, 0.1 M) via syringe. Seal the flask with a septum and purge the headspace with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Place the flask in a pre-heated oil bath at 60 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is fully consumed (typically 24-48 hours).
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture directly under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to elute the product. The oxidized Hantzsch ester byproduct will typically elute first, followed by the desired indoline product.
-
Characterization: Combine the product-containing fractions and concentrate under reduced pressure to yield the enantioenriched this compound as a pale oil or solid.
-
Analysis:
-
Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Data Presentation & Expected Results
The performance of the asymmetric hydrogenation is highly dependent on the choice of catalyst and reaction conditions. The table below summarizes typical results for the reduction of various 2-substituted indoles, which serves as a benchmark for the expected outcome with the 5-fluoro-2-methyl substrate.
| Entry | Substrate (Indole) | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 2-Methylindole | 5 | 60 | 24 | 95 | 92 |
| 2 | 2-Ethylindole | 5 | 60 | 36 | 91 | 90 |
| 3 | 5-Bromo-2-methylindole | 5 | 60 | 24 | 96 | 94 |
| 4 | 5-Fluoro-2-methylindole | 5 | 60 | 24-48 | >90 | >90 |
| 5 | 2-Phenylindole | 5 | 70 | 48 | 85 | 88 |
Data is representative and based on established literature for similar transformations. Actual results may vary.
Troubleshooting & Key Considerations
-
Low Enantioselectivity (e.e.):
-
Cause: Catalyst purity or degradation. Water can be detrimental.
-
Solution: Ensure the catalyst is pure and handled under inert conditions. Use freshly distilled, anhydrous solvent. Running the reaction at a slightly lower temperature may improve e.e., though it may increase reaction time.
-
-
Slow or Incomplete Reaction:
-
Cause: Inefficient stirring, low temperature, or catalyst deactivation.
-
Solution: Ensure vigorous stirring. Confirm the reaction temperature is maintained. If the reaction stalls, a fresh portion of the Hantzsch ester or a small amount of additional catalyst could be added, though this is not ideal.
-
-
Difficult Purification:
-
Cause: The polarity of the indoline product can be similar to the oxidized Hantzsch ester.
-
Solution: Careful and slow gradient elution during column chromatography is key. If separation is still difficult, an initial acid-base extraction can be performed. Dissolve the crude mixture in ethyl acetate, wash with 1M HCl to extract the basic indoline into the aqueous phase, neutralize the aqueous phase with NaOH, and then re-extract the indoline product back into ethyl acetate.
-
Logical Parameter Relationships
Caption: Key parameter interactions in the asymmetric reduction.
Conclusion
This application note provides a comprehensive guide to the asymmetric synthesis of this compound using a chiral phosphoric acid-catalyzed transfer hydrogenation. The method is robust, high-yielding, and provides excellent enantioselectivity. By understanding the underlying mechanistic principles and key experimental parameters, researchers in drug discovery and process development can reliably access this valuable chiral building block for the synthesis of advanced pharmaceutical intermediates and APIs.
References
-
Clayden, J., et al. (2021). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. Angewandte Chemie International Edition. Available at: [Link]
-
Miyaji, R., Asano, K., & Matsubara, S. (2013). Asymmetric Indoline Synthesis via Intramolecular Aza-Michael Addition Mediated by Bifunctional Organocatalysts. Organic Letters, 15(14), 3658–3661. Available at: [Link]
-
Xu, B., et al. (2024). Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality. Angewandte Chemie International Edition. Available at: [Link]
-
Kuwano, R., et al. (2004). Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles. Journal of the American Chemical Society. Available at: [Link]
-
Zhou, Y-G., et al. (2018). Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. Journal of the American Chemical Society. Available at: [Link]
- Rueping, M., et al. (2010). Asymmetric Brønsted Acid Catalyzed Transfer Hydrogenation of Indoles: A New Approach to Chiral Indolines.
-
Masson, G., et al. (2021). Chiral Phosphoric Acid-Catalyzed Enantioselective Construction of 2,3-Disubstituted Indolines. Organic Letters. Available at: [Link]
-
Zhou, J. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. Available at: [Link]
-
Wang, J., et al. (2019). Chiral Phosphoric Acid-Catalyzed Synthesis of Fluorinated 5,6-Dihydroindolo[1,2-c]quinazolines with Quaternary Stereocenters. Organic Letters. Available at: [Link]
-
Wang, J., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters. Available at: [Link]
-
Wang, J., et al. (2021). Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reactions for Synthesis of 5',11'-Dihydrospiro[indoline-3,6'-indolo[3,2-c]quinolin]-2-ones Containing Quaternary Stereocenters. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reactions for Synthesis of 5',11'-Dihydrospiro[indoline-3,6'-indolo[3,2- c]qui-nolin]-2-ones Containing Quaternary Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Fluoro-2-methylindoline in Drug Discovery
High-Fidelity Synthesis, Chiral Resolution, and Pharmacophore Utility
Abstract
This application note details the strategic utility and synthetic handling of 5-Fluoro-2-methylindoline (CAS: 420-19-9 / derivative bases), a privileged scaffold in modern medicinal chemistry.[1][2] We explore its dual-functionality: the C5-fluorine atom serves as a metabolic block against CYP450-mediated oxidation, while the C2-methyl group introduces a critical chiral center for stereoselective target engagement. This guide provides a validated protocol for the reduction of the parent indole, subsequent chiral resolution, and downstream functionalization, supported by mechanistic diagrams and authoritative references.
Pharmacophore Rationale: The "Fluorine-Methyl" Synergy
In Lead Optimization, the transition from an indole to an indoline scaffold often improves solubility and introduces sp³ character (Fsp³), a parameter correlated with clinical success. This compound offers two distinct advantages over the unsubstituted congener:
-
Metabolic Blocking (C5-Fluorine): The C5 position of the indoline ring is electronically prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (
Å) mimics the steric profile of hydrogen ( Å) but drastically alters the bond energy (C-F: ~116 kcal/mol vs C-H: ~99 kcal/mol), effectively blocking this metabolic "soft spot" without disrupting binding pocket steric constraints [1]. -
Conformational Lock (C2-Methyl): The C2-methyl group creates a chiral center, breaking the planarity of the molecule. This allows for the exploration of specific vectors in the protein binding pocket and restricts the conformational entropy of the N1-lone pair, potentially reducing the entropic penalty upon binding [2].
Figure 1: Structure-Activity Relationship (SAR) Logic
Caption: Mechanistic contributions of substituents on the indoline scaffold. The C5-F prevents metabolic degradation, while C2-Me introduces stereochemical complexity.
Validated Synthetic Protocol
Objective: Reduction of 5-fluoro-2-methylindole to this compound.
While catalytic hydrogenation (H₂/Pd-C) is possible, it often requires high pressure and can lead to over-reduction or defluorination side-products. The Sodium Cyanoborohydride (NaBH₃CN) method in acetic acid is the preferred bench-scale protocol due to its high chemoselectivity for the indole double bond [3].
Materials
-
Precursor: 5-Fluoro-2-methylindole (1.0 equiv)
-
Reagent: Sodium Cyanoborohydride (NaBH₃CN) (3.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Quench: Sodium Hydroxide (NaOH), 4M aqueous solution
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-methylindole (e.g., 1.49 g, 10 mmol) in glacial acetic acid (50 mL). The solution should be clear/yellow.
-
Note: Perform this step in a fume hood; acetic acid is corrosive.
-
-
Reagent Addition: Cool the solution to 15°C using a water bath. Add NaBH₃CN (1.88 g, 30 mmol) portion-wise over 20 minutes.
-
Critical: Do not let the temperature exceed 25°C during addition to prevent runaway exotherms or HCN generation.
-
-
Reaction: Remove the water bath and stir at room temperature (RT) for 2–4 hours.
-
Monitor: Check reaction progress via TLC (Hexane/EtOAc 4:1). The fluorescent indole spot (starting material) will disappear; the indoline product is typically non-fluorescent or weakly fluorescent and stains strongly with Ninhydrin or Ehrlich’s reagent.
-
-
Quench & Workup:
-
Cool the flask to 0°C (ice bath).
-
Slowly basify the mixture to pH >10 using 4M NaOH. (Caution: Exothermic neutralization).
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude oil is often >90% pure. If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Expected Yield: 85–95% (Pale yellow oil).
Chiral Resolution Protocol
Objective: Separation of (R)- and (S)-5-fluoro-2-methylindoline enantiomers.
Since the synthetic reduction yields a racemate, chiral resolution is mandatory for biological evaluation. Crystallization with chiral acids is the most robust method for secondary amines [4].
Protocol: Tartaric Acid Resolution[4][5]
-
Salt Formation: Dissolve racemic this compound (10 mmol) in hot Ethanol (EtOH, 30 mL).
-
Acid Addition: Add a hot solution of L-(+)-Tartaric acid (10 mmol) in EtOH (20 mL) to the amine solution.
-
Crystallization: Heat the mixture to reflux for 15 minutes, then allow it to cool slowly to RT over 4 hours. Let stand at 4°C overnight.
-
Filtration: Filter the resulting diastereomeric salt crystals.
-
Note: The mother liquor contains the enriched opposite enantiomer.
-
-
Recrystallization: Recrystallize the salt from EtOH/Water (9:1) until constant optical rotation is achieved.
-
Free Basing: Suspend the purified salt in water, basify with 1M NaOH, and extract with Dichloromethane (DCM) to yield the enantiopure free amine.
Figure 2: Synthetic & Resolution Workflow
Caption: Workflow from achiral indole precursor to enantiopure indoline building block.
Quality Control & Characterization
To ensure the integrity of the building block before library synthesis, verify the following parameters.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC-UV (254 nm) | > 98% |
| Identity | ¹H-NMR (DMSO-d₆) | Diagnostic doublet (C2-Me) at ~1.2 ppm; Multiplet (C2-H) at ~3.5 ppm. |
| Chiral Purity | Chiral HPLC | > 95% ee (Enantiomeric Excess) |
| Fluorine Check | ¹⁹F-NMR | Single peak at ~ -124 ppm (decoupled). |
Troubleshooting Note: If the reduction is incomplete (indole remaining), do not add more NaBH₃CN immediately. Increase the acidity by adding small amounts of fresh acetic acid or HCl/MeOH, as the reaction is pH-dependent (requires protonation of the indole C3 position) [3].
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
-
Gribble, G. W., Lord, P. D., Skotnicki, J., et al. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids.[3][4] Journal of the American Chemical Society, 96(25), 7812–7814.
-
Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.
Sources
Application Notes & Protocols: The 5-Fluoro-Indole/Indoline Scaffold in Cancer Research
Introduction: The Rise of a Privileged Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," demonstrate a remarkable ability to bind to multiple biological targets with high affinity.[1] The indole nucleus is a quintessential example of such a scaffold, forming the core of numerous approved pharmaceuticals.[1][2] Its unique electronic properties and structural rigidity allow it to participate in key binding interactions, such as hydrogen bonding and π–π stacking, within the active sites of various enzymes.[2]
The strategic incorporation of a fluorine atom, particularly at the 5-position of the indole or indoline ring, has proven to be a powerful tactic in drug design. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide focuses on the utility of the 5-fluoro-indole/indoline scaffold as a foundational structure for the development of potent anti-cancer agents. We will explore its application in targeting key oncogenic pathways, provide detailed protocols for synthesis and biological evaluation, and highlight its role in the creation of targeted therapies. Building blocks such as 5-Fluoro-2-methylindoline serve as critical starting materials for accessing the diverse chemical space offered by this privileged scaffold.
Application Note I: Targeting Angiogenesis Through VEGFR-2 Kinase Inhibition
Scientific Background: VEGFR-2 in Tumor Growth
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[3] Tumors require a dedicated blood supply to receive oxygen and nutrients, and they achieve this by secreting signaling molecules, most notably the Vascular Endothelial Growth Factor (VEGF).[3][4] VEGF-A, a prominent form of this factor, binds to and activates the VEGF Receptor-2 (VEGFR-2), a receptor tyrosine kinase located on the surface of endothelial cells.[5][6]
Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation, triggering a cascade of intracellular signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways.[4][7] These signals collectively promote endothelial cell survival, proliferation, and migration, leading to the sprouting of new vessels that feed the tumor.[4] Given its central role in tumor angiogenesis, VEGFR-2 has become a major target for cancer therapy.[5][8]
Key Example: Sunitinib (SU11248)
A landmark example of a drug leveraging the 5-fluoro-indoline scaffold is Sunitinib (marketed as Sutent®). Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[9][10] Its chemical structure, N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidine)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, features a 5-fluoro-2-oxoindoline core.[11] This core moiety is crucial for its mechanism of action, which involves competing with ATP for the binding site in the kinase domain of VEGFR-2, Platelet-Derived Growth Factor Receptor (PDGFR), and other kinases, thereby inhibiting downstream signaling and blocking tumor angiogenesis.[9]
Visualization: VEGFR-2 Signaling Pathway and Inhibition
Caption: VEGFR-2 signaling cascade and the inhibitory action of Sunitinib.
Data Presentation: Comparative Inhibitory Activity
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Compound | Target Kinase | IC50 (nM) |
| Sunitinib | VEGFR-2 | 9 |
| PDGFR-β | 8 | |
| KIT | 4 | |
| FLT3 | 20 | |
| Table 1: In vitro IC50 values for Sunitinib against various receptor tyrosine kinases. Data are representative values from published literature. |
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a luminescence-based assay to determine the IC50 of a test compound (e.g., a novel 5-fluoro-indoline derivative) against recombinant human VEGFR-2. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.[8][12]
I. Materials & Reagents:
-
Recombinant human VEGFR-2 kinase domain (BPS Bioscience, #40301 or similar).[12]
-
Kinase Substrate: Poly (Glu, Tyr) 4:1 (BPS Bioscience, #40217 or similar).[12]
-
ATP (Adenosine triphosphate), 500 µM solution.[12]
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).[12]
-
Test Compound (dissolved in 100% DMSO).
-
Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega, #V6071).[8]
-
White, opaque 96-well microplates.
-
Luminometer.
II. Experimental Procedure:
-
Prepare Test Compound Dilutions:
-
Create a serial dilution of the test compound in 100% DMSO. A typical starting point is a 10-point, 3-fold serial dilution from a 1 mM stock.
-
Prepare a "no inhibitor" control (100% DMSO) and a "blank" control (no enzyme).
-
-
Set Up Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO control to the appropriate wells of the 96-well plate.
-
Prepare the Master Mix containing ATP and substrate. For each 22.5 µL of Master Mix, combine 15 µL of Kinase Assay Buffer, 5 µL of Poly(Glu,Tyr) substrate, and 2.5 µL of ATP.
-
Add 22.5 µL of the Master Mix to each well.
-
Initiate the reaction by adding 25 µL of diluted VEGFR-2 enzyme (e.g., at a final concentration of 1 ng/µL) to all wells except the "blank" control. Add 25 µL of Kinase Assay Buffer to the blank wells.
-
The final reaction volume is 50 µL. The final DMSO concentration should not exceed 1%.[8]
-
-
Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 15 minutes, protecting the plate from light.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "blank" control value from all other readings.
-
Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control (0% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Application Note II: Synthetic Strategy for Bioactive Scaffolds
Scientific Background: Knoevenagel Condensation in Drug Synthesis
The synthesis of Sunitinib and its analogs relies on the construction of a specific 3-substituted-2-oxoindole core. A robust and widely used method for creating the crucial C=C double bond at the 3-position of the oxindole ring is the Knoevenagel condensation.[13][14] This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, the 5-fluoro-2-oxoindole) with a carbonyl compound (an aldehyde or ketone).[15][16] The versatility of this reaction allows for the coupling of various aldehydes to the 5-fluoro-2-oxoindole core, enabling the creation of a library of diverse analogs for structure-activity relationship (SAR) studies.[16]
Visualization: Synthetic Workflow
Caption: General workflow for synthesizing the Sunitinib core via Knoevenagel condensation.
Protocol: General Synthesis of 3-substituted-5-fluoro-2-oxoindoles
This protocol describes a general procedure for the Knoevenagel condensation between 5-fluoro-2-oxoindole and a substituted pyrrole aldehyde, which forms the core of Sunitinib.[11]
I. Materials & Reagents:
-
5-Fluoro-2-oxoindole (Key intermediate, can be synthesized from 5-fluoroisatin).[9][17]
-
Substituted Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative).[11]
-
Base Catalyst: Pyrrolidine.
-
Solvent: Anhydrous Methanol or Ethanol.
-
Inert gas supply (Nitrogen or Argon).
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.).
II. Experimental Procedure:
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, add 5-fluoro-2-oxoindole (1.0 equivalent) and the substituted aldehyde (1.0-1.1 equivalents).
-
Add anhydrous alcohol (e.g., methanol) to dissolve or suspend the reactants. A typical concentration is 0.1-0.5 M.
-
-
Catalyst Addition:
-
Add the base catalyst, pyrrolidine (0.1-0.2 equivalents), to the reaction mixture dropwise at room temperature.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-18 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature or in an ice bath.
-
The product often precipitates from the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold alcohol to remove residual catalyst and unreacted starting materials.
-
Dry the product under vacuum.
-
-
Purification and Characterization:
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC) to confirm its structure and purity.
-
This synthetic protocol provides a reliable and scalable method for producing a variety of 5-fluoro-indoline-based compounds, which can then be screened for biological activity using assays such as the VEGFR-2 inhibition protocol described previously.
Conclusion
The 5-fluoro-indole/indoline scaffold is a validated and highly valuable framework in modern oncology drug discovery. Its utility is powerfully demonstrated by the clinical success of Sunitinib, a multi-kinase inhibitor that has significantly impacted the treatment of specific cancers. The fluorinated indole core provides a structurally rigid and electronically tuned anchor for engaging with the ATP-binding pockets of key kinases like VEGFR-2. The synthetic accessibility of these structures, often via robust reactions like the Knoevenagel condensation, allows researchers to systematically explore chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a foundational guide for researchers aiming to leverage this privileged scaffold in the design and evaluation of the next generation of targeted cancer therapeutics.
References
- Roskoski Jr, R. (2007). Vascular endothelial growth factor (VEGF) signaling in tumor progression.
- Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine.
-
Carmeliet, P., & Jain, R. K. (2011). Molecular mechanisms and clinical applications of angiogenesis. Nature. [Link]
- Ferrara, N., & Adamis, A. P. (2016). Ten years of anti-vascular endothelial growth factor therapy.
- Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Family: Pathological Functions.
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit (Catalog #40301). [Link]
-
Patel, Z. M., et al. (2023). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. [Link]
-
ProQuest. (2023). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. Chemistry of Heterocyclic Compounds. [Link]
- Google Patents. (2011). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt (US20110092717A1).
-
ResearchGate. (n.d.). Synthesis of substituted 2-oxindoles 4 and 6 using Knoevenagel condensation of isatins followed by decarboxylation and double bond reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. [Link]
-
Novikova, D. S., et al. (2018). Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction. RSC Advances. [Link]
-
ResearchGate. (2009). Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite. [Link]
-
PubMed. (2024). Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. [Link]
-
ResearchGate. (n.d.). Anticancer oxindole derivatives synthesised via Knoevenagel condensation. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit - Data Sheet. [Link]
-
National Institutes of Health (NIH). (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. [Link]
-
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
-
National Institutes of Health (NIH). (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. [Link]
-
ChemRxiv. (2025). Lysine targeting covalent inhibitors of malarial kinase PfCLK3. [Link]
-
ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07576J [pubs.rsc.org]
- 16. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Note: 5-Fluoro-2-methylindoline as a Privileged Scaffold for Enzyme Inhibitor Design
Abstract & Core Significance
5-Fluoro-2-methylindoline (CAS: 825-70-7) is a high-value "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). While the parent molecule exhibits low-to-moderate intrinsic inhibitory activity, it serves as a critical structural template for synthesizing potent inhibitors of Tyrosine Kinases (e.g., VEGFR-2) , Lipoxygenases (5-LOX) , and Monoamine Oxidases (MAO) .
Its value lies in two specific structural features:
-
C5-Fluorine Substitution: Blocks a primary metabolic hotspot (preventing rapid CYP450 oxidation), modulates the pKa of the NH group, and enhances lipophilicity for membrane permeability.
-
C2-Methyl Group: Introduces chirality and steric constraints that improve selectivity by restricting the conformational flexibility of the molecule within the enzyme active site.
This guide details the application of this compound as a lead fragment and provides protocols for evaluating the inhibitory potency of its derivatives.
Mechanism of Action: The Scaffold Effect
Kinase Inhibition (VEGFR-2 Focus)
In the development of angiogenesis inhibitors (e.g., related to BMS-540215), the indoline/indole core acts as a Hinge Binder .
-
Interaction: The NH group (donor) and the aromatic system (hydrophobic/pi-stacking) interact with the ATP-binding pocket of the kinase.
-
Role of Fluorine: The 5-Fluoro group engages in halogen bonding or fills small hydrophobic pockets, increasing affinity.
-
Oxidation State: The indoline is often oxidized to the planar indole or oxindole in the final drug to maximize pi-stacking interactions with the gatekeeper residues.
5-Lipoxygenase (5-LOX) Inhibition
Indoline derivatives act as Redox-Active Inhibitors or Iron-Chelators .
-
Mechanism: 5-LOX contains a non-heme iron atom essential for catalysis. Indoline derivatives can reduce the active Fe(III) to the inactive Fe(II) state or chelate the metal, thereby blocking the conversion of arachidonic acid to leukotrienes.
-
Dual Activity: Recent studies utilize this scaffold to create dual inhibitors of 5-LOX and Soluble Epoxide Hydrolase (sEH) for potent anti-inflammatory effects.[1]
Experimental Protocols
Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)
Use this protocol to validate the binding of the this compound fragment to a target protein (e.g., VEGFR-2) before chemical elaboration.
Materials:
-
CM5 Sensor Chip (Cytiva/Biacore).
-
Recombinant VEGFR-2 Kinase Domain (His-tagged).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
-
Analyte: this compound (dissolved in 100% DMSO, diluted to 5% DMSO final).
Procedure:
-
Immobilization: Capture His-tagged VEGFR-2 on the CM5 chip via anti-His antibody to a level of ~3000 RU. Use a reference flow cell with antibody only.
-
Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.8%) to correct for bulk refractive index changes.
-
Injection: Inject the analyte at concentrations ranging from 10 µM to 500 µM (fragment binding is weak, requiring high concentrations).
-
Analysis: Fit data to a 1:1 steady-state affinity model. A square-wave sensorgram indicates rapid on/off kinetics typical of fragments.
-
Validation: If
is < 2 mM and Ligand Efficiency (LE) is > 0.3, the scaffold is validated for hit-to-lead optimization.
Protocol B: 5-LOX Enzymatic Inhibition Assay (Spectrophotometric)
Use this protocol to test synthesized derivatives of this compound for anti-inflammatory potential.
Principle: Measures the formation of the conjugated diene product (5-HPETE) from arachidonic acid, which absorbs at 234 nm.
Reagents:
-
Enzyme: Recombinant Human 5-LOX (100 units/mL).
-
Substrate: Arachidonic Acid (AA), 10 mM stock in ethanol.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM CaCl₂, 10 µM ATP.
-
Test Compounds: this compound derivatives (0.1 nM – 10 µM).
Workflow:
-
Preparation: Dilute 5-LOX enzyme 1:50 in Assay Buffer containing 10 µg/mL ATP (ATP prevents enzyme inactivation).
-
Incubation: In a UV-transparent 96-well plate, mix:
-
90 µL Enzyme Solution.
-
5 µL Test Compound (in DMSO).
-
Incubate at 4°C for 10 minutes (allows inhibitor binding).
-
-
Initiation: Add 5 µL of Arachidonic Acid (Final conc: 100 µM).
-
Measurement: Immediately monitor Absorbance at 234 nm for 5 minutes at 25°C using a kinetic plate reader.
-
Calculation:
-
Determine the initial velocity (
) from the linear portion of the curve. -
Calculate % Inhibition:
. -
Plot log[Concentration] vs. % Inhibition to determine IC50.
-
Data Presentation & Analysis
Comparison of Scaffold Properties
The following table highlights why this compound is preferred over the non-fluorinated parent.
| Property | Indoline (Parent) | This compound | Benefit for Drug Design |
| Metabolic Stability | Low (C5 oxidation) | High (C5 blocked) | Prolongs half-life ( |
| Lipophilicity (LogP) | ~1.8 | ~2.3 | Improves passive membrane permeability. |
| pKa (NH) | ~4.5 | ~3.8 | Acidity modulation affects H-bond donor strength. |
| Selectivity | Low (Flexible) | Moderate (Steric constraint) | Methyl group restricts rotation, reducing off-target binding. |
Pathway Visualization
The diagram below illustrates the workflow from the raw scaffold to a validated kinase inhibitor.
Caption: Workflow for evolving the this compound scaffold into a potent kinase inhibitor.
References
-
Bhide, R. S., et al. (2006). "Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor." Journal of Medicinal Chemistry.
-
Taha, M., et al. (2018).[3] "Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors." Frontiers in Chemistry.
-
Fischer, L., et al. (2022).[2] "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors." Journal of Medicinal Chemistry.
-
Sigma-Aldrich. "Product Specification: this compound (CAS 825-70-7)."
Sources
Handling and storage of 5-Fluoro-2-methylindoline
Abstract & Scope
This technical guide outlines the rigorous handling, storage, and quality control (QC) protocols for 5-Fluoro-2-methylindoline (CAS: 825-70-7). As a reduced bicyclic heterocycle, this compound serves as a critical scaffold in the synthesis of tyrosine kinase inhibitors and GPCR ligands. However, its indoline core exhibits inherent susceptibility to oxidative aromatization (dehydrogenation) and photo-degradation. This document provides researchers with field-proven methodologies to maintain compound integrity, ensuring reproducibility in medicinal chemistry and biological assays.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 825-70-7 |
| Molecular Formula | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol |
| Appearance (Pure) | Colorless to pale yellow liquid or low-melting solid |
| Appearance (Degraded) | Dark brown, red, or pink oil (Indicative of oxidation) |
| Solubility | DMSO (>50 mM), Ethanol, Chloroform; Low in Water |
| pKa (Calculated) | ~4.5 (Conjugate acid) |
Hazard Assessment (HSE)
GHS Classification: Warning (Category 2/3)
Critical Safety Note: Indoline derivatives can act as sensitizers. All handling must occur inside a certified chemical fume hood. Double-gloving (Nitrile) is recommended to prevent transdermal absorption.
Storage & Stability Protocol
The primary degradation pathway for this compound is oxidative dehydrogenation , driven by atmospheric oxygen and catalyzed by light, converting the active indoline into the thermodynamically stable (but often inactive) 5-fluoro-2-methylindole.
Protocol A: Long-Term Storage (>1 Month)
-
Temperature: Store at -20°C .
-
Atmosphere: The vial headspace must be purged with an inert gas (Argon or Nitrogen) before sealing.
-
Container: Amber glass vials with Teflon-lined screw caps. Parafilm is insufficient for oxygen exclusion; use electrical tape or shrink bands over the cap for extended storage.
-
Desiccation: Store the vial inside a secondary container (desiccator or sealed jar) with active desiccant (e.g., Drierite) to prevent moisture-induced hydrolysis of downstream reaction intermediates.
Protocol B: Working Bench Storage (<1 Month)
-
Temperature: 2–8°C (Refrigerator).
-
Light: Strictly protect from ambient light. Wrap clear vials in aluminum foil if amber glass is unavailable.
-
Cycle Limit: Limit freeze-thaw cycles. Repeated opening introduces moisture and oxygen. It is advisable to aliquot the master stock into single-use vials upon receipt.
Handling & Solubilization Workflow
Solvent Compatibility
-
DMSO (Dimethyl Sulfoxide): Preferred for biological stock solutions. Stable at -20°C.
-
Ethanol/Methanol: Suitable for chemical synthesis but prone to evaporation; not recommended for long-term stock storage.
-
Water: Poor solubility. Requires acidification or co-solvents.
Protocol: Preparation of 100 mM Stock Solution
-
Equilibration: Allow the storage vial to warm to room temperature (20–25°C) inside a desiccator before opening. This prevents condensation of atmospheric water into the cold hygroscopic product.
-
Weighing: Weigh quickly in a fume hood. If the compound is a liquid/oil, use a positive displacement pipette or weigh by difference.
-
Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.
-
Visual Check: Solution should be clear. Turbidity implies moisture contamination or impurities.
-
-
Inerting: Flush the headspace of the stock vial with a gentle stream of Nitrogen/Argon for 10–15 seconds before closing.
Quality Control (QC) & Troubleshooting
Self-Validating System: Before committing the compound to a high-value experiment (e.g., cell assay or complex synthesis), perform this rapid QC check.
Visual Indicator:
-
Pass: Colorless or very pale yellow.
-
Fail: Pink, Red, or Dark Brown. (Indolines form colored "rosindoles" or quinoidal species upon oxidation).
Analytical Verification (H-NMR):
-
Target Signal: Look for the C2-H and C3-H protons of the indoline ring (typically multiplets around 3.0–4.5 ppm).
-
Impurity Signal: If oxidized to indole, these signals disappear and are replaced by a downfield aromatic C3-H signal (~6.2–6.5 ppm).
Diagrams & Logic Flow
Figure 1: Critical Handling Workflow
This flowchart illustrates the decision matrix for handling the compound from receipt to disposal, emphasizing the "Inert Gas" checkpoints.
Caption: Systematic workflow for minimizing oxidative stress during the lifecycle of this compound.
Figure 2: Degradation Mechanism (Oxidation Risk)
Understanding the chemistry of failure: The transition from Indoline to Indole.
Caption: The oxidative pathway leading to aromatization. The appearance of color (pink/red) signals the formation of intermediates.
References
-
National Center for Biotechnology Information (NCBI). (2022). PubChem Compound Summary for CAS 825-70-7. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Fluoro-2-methylindoline Stability & Handling
The following technical guide addresses stability, handling, and troubleshooting for 5-Fluoro-2-methylindoline (CAS 825-70-7) . This content is structured for research scientists and process chemists requiring high-fidelity protocols for maintaining compound integrity.
Status: Active Compound Class: Halogenated Indoline Primary Risk: Oxidative Dehydrogenation (Aromatization)[1]
Diagnostic Hub: Is My Compound Degraded?
Before proceeding with synthesis, verify the integrity of your material. This compound is thermodynamically driven to aromatize into 5-fluoro-2-methylindole, a process accelerated by light and atmospheric oxygen.
Quick Visual & Analytical Check
| Indicator | Intact Reagent (Indoline) | Degraded Reagent (Indole Impurity) |
| Appearance | Clear, colorless to pale yellow oil/low-melting solid. | Dark brown/reddish oil or solid (due to conjugated oligomer formation). |
| Solubility | Soluble in dilute aqueous acid (e.g., 1M HCl). | Insoluble in dilute aqueous acid. |
| Multiplets at 3.0–4.5 ppm (corresponding to the | Disappearance of 3.0–4.5 ppm signals. Appearance of a singlet aromatic signal at ~6.2 ppm (C3-H of indole). | |
| LC-MS (M+H) | 152.09 (Calculated for C | 150.07 (Loss of 2H, aromatization). |
Troubleshooting FAQ: Diagnostics
Q: My sample has turned dark brown but LC-MS shows only a minor peak for the indole (M-2). Why? A: The color change in indolines is often disproportionate to the chemical purity. Trace amounts of oxidized radical intermediates (indolyl radicals) can polymerize to form highly colored "indigoid-like" impurities. If the quantitative NMR or LC-MS purity is >95%, the material may still be usable for robust reactions, though purification is recommended for sensitive catalysis.
Q: Can I use the degraded material without purification? A: Risk High. The presence of the oxidized indole (5-fluoro-2-methylindole) is not inert. It acts as a radical scavenger and can inhibit metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) by coordinating non-productively to the catalyst.
Root Cause Analysis: The Mechanics of Degradation
Understanding the degradation mechanism is critical for prevention. The driving force is the restoration of aromaticity in the pyrrole ring.
Degradation Pathway Diagram
Figure 1: Oxidative dehydrogenation pathway.[1] The transition from the non-aromatic pyrrolidine ring (indoline) to the aromatic pyrrole ring (indole) is thermodynamically favorable.
Remediation: Rescue Protocols
If your material contains significant indole impurities (>5%), do not attempt distillation, as the boiling points are often too close and heat accelerates further degradation. Use this Acid-Base Extraction Protocol which exploits the basicity difference between the indoline (pKa ~4–5) and the indole (pKa ~ -2).[1]
Protocol: Purification of this compound
Reagents:
-
Degraded Indoline mixture[2]
-
Ethyl Acetate (EtOAc)[3]
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Brine
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude dark oil in EtOAc (10 mL per gram).
-
Acid Extraction (Critical Step):
-
Separation:
-
Keep the Aqueous Acidic Layer (Contains Product).
-
Discard the Organic Layer (Contains Impurities).
-
-
Basification:
-
Cool the aqueous layer to 0°C.
-
Slowly add 1M NaOH until pH > 10. The solution will become cloudy as the free base indoline oils out.
-
-
Recovery:
-
Extract the aqueous mixture with fresh EtOAc (3 x 10 mL).
-
Dry combined organics over Na
SO .[3] -
Concentrate under reduced pressure (keep bath < 30°C).
-
Validation: Run a TLC. The Indoline should be a distinct spot with a lower R
Prevention & Storage Strategy
To maintain stability over months, you must interrupt the "Light + Oxygen" cycle.
Storage Workflow Diagram
Figure 2: Optimal storage workflow to prevent oxidative degradation.
Best Practices Summary
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Argon (Heavier than air) | Nitrogen is acceptable, but Argon provides a better "blanket" to prevent O |
| Temperature | -20°C | Slows the kinetics of auto-oxidation. Room temperature storage significantly reduces shelf-life to <2 weeks. |
| Light | Amber Vials / Foil Wrap | Photons provide the activation energy to initiate the radical abstraction of the C2/C3 protons. |
| Solvent | Store Neat (Pure) | Do not store in solution (e.g., DCM or Chloroform), as chlorinated solvents can form radicals that accelerate degradation.[1] |
References
-
Chemical Properties & Safety
-
Mechanistic Insight (Indole Oxidation)
-
Synthesis & Handling
-
Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.[11] Retrieved from
-
Sources
- 1. Fluorotrimethylsilane | C3H9FSi | CID 9869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. CAS 825-70-7 | this compound - Synblock [synblock.com]
- 6. 825-70-7|this compound|BLD Pharm [bldpharm.com]
- 7. 825-70-7 | MFCD19300982 | this compound [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Fluoro-2-methylindoline
Welcome to the technical support guide for the synthesis of 5-Fluoro-2-methylindoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the successful and efficient production of this valuable compound.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability and binding affinity, making fluorinated indolines desirable scaffolds. However, their synthesis is not without challenges. The primary route involves the catalytic hydrogenation of 5-fluoro-2-methylindole. While conceptually straightforward, this reaction is susceptible to several side reactions, including over-reduction, dehalogenation, and catalyst deactivation, which can complicate purification and reduce yields. This guide provides a structured approach to troubleshooting these common issues.
Primary Synthetic Route: Catalytic Hydrogenation
The most common and efficient method for preparing this compound is the catalytic hydrogenation of the corresponding indole, 5-fluoro-2-methylindole. This reaction involves the reduction of the C2=C3 double bond of the indole ring to form the indoline structure.
Reaction Pathway and Potential Side Reactions
The desired transformation and key potential side reactions are illustrated below. Understanding these competing pathways is the first step toward mitigating them.
Caption: Main reaction and potential side pathways.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction has stalled, or the yield of this compound is very low. What are the likely causes?
Answer: A stalled or low-yielding reaction is one of the most common issues. The root cause often lies with the catalyst or the reaction conditions.
Causality & Solutions:
-
Catalyst Inactivity or Poisoning: The catalyst (e.g., Palladium on Carbon, Pd/C) is the engine of this reaction. Its activity can be compromised by impurities in the starting material or solvent.
-
Insight: Halogenated starting materials can sometimes contain trace impurities from their synthesis (e.g., sulfur compounds or other halides) that act as potent catalyst poisons.[1]
-
Solution:
-
Ensure the 5-fluoro-2-methylindole starting material is of high purity. Recrystallization or column chromatography of the starting material may be necessary.[2]
-
Use high-purity, anhydrous solvents.
-
Consider adding a second portion of fresh catalyst if the reaction stalls, as this can sometimes restart the conversion.[3]
-
-
-
Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction requires efficient contact between the hydrogen gas, the substrate in solution, and the solid catalyst.
-
Insight: Inadequate agitation or low hydrogen pressure can lead to a slow or incomplete reaction as the catalyst surface becomes starved of hydrogen.
-
Solution:
-
Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate gas-liquid mass transfer.
-
Operate at a sufficient hydrogen pressure. While conditions vary, pressures from 40 bar to 50 psi are commonly reported for similar transformations.[4]
-
Ensure the reaction vessel is properly sealed and holding pressure.
-
-
-
Incorrect Solvent Choice: The solvent can influence both substrate solubility and catalyst activity.
-
Insight: Protic solvents like ethanol or acetic acid are often used as they can help in protonating the indole ring, making it more susceptible to reduction.[4]
-
Solution:
-
Ethanol, methanol, or acetic acid are excellent first choices. If solubility is an issue, a co-solvent system might be necessary.
-
A study on indole hydrogenation found that using p-toluenesulfonic acid in a water/ethanol mixture can activate the catalyst and lead to excellent yields.[4]
-
-
Question 2: I am observing a significant amount of 2-methylindoline as a byproduct. How can I prevent this de-fluorination?
Answer: The formation of 2-methylindoline indicates that reductive dehalogenation (in this case, de-fluorination) is occurring. This is a known side reaction in catalytic hydrogenations of halogenated aromatics.
Causality & Solutions:
-
Overly Aggressive Reaction Conditions: High temperatures, high hydrogen pressure, and prolonged reaction times can promote the cleavage of the C-F bond.
-
Insight: The C-F bond is strong, but under harsh hydrogenolysis conditions, it can be cleaved, especially with highly active catalysts like palladium.
-
Solution:
-
Optimize Temperature and Pressure: Start with milder conditions (e.g., room temperature, 50 psi H₂) and gradually increase if the reaction is too slow.
-
Monitor Reaction Time: Track the reaction progress using TLC, GC-MS, or NMR. Stop the reaction as soon as the starting material is consumed to prevent over-processing of the product.[5]
-
-
-
Catalyst Choice: The choice of metal catalyst has a significant impact on selectivity.
-
Insight: Palladium is known to be more prone to causing dehalogenation than platinum or rhodium. Raney Nickel is also a strong reducing agent that can lead to this side reaction.[6]
-
Solution:
-
Consider switching from Pd/C to a platinum-based catalyst such as PtO₂ (Adam's catalyst) or Pt/C, which often show higher selectivity for double bond reduction over dehalogenation.
-
The use of additives can sometimes suppress dehalogenation. Small amounts of a base (e.g., triethylamine) can sometimes mitigate this side reaction, although this may also slow the desired reaction.
-
-
Question 3: My analysis shows the presence of over-reduced species, such as 5-fluoro-2-methyloctahydroindole. What is causing this and how can it be avoided?
Answer: The formation of octahydroindole derivatives signifies the reduction of the benzene portion of the indoline ring. This is a classic example of over-reduction.
Causality & Solutions:
-
Harsh Conditions and Catalyst Type: This side reaction is favored by high temperatures, high pressures, and highly active catalysts, particularly rhodium and ruthenium.
-
Insight: While palladium and platinum can catalyze benzene ring reduction, it typically requires more forcing conditions than the reduction of the indole double bond.[7]
-
Solution:
-
Reduce Severity: Lower the reaction temperature and pressure. The goal is to find a "sweet spot" where the indole is reduced efficiently without affecting the aromatic ring.
-
Catalyst Selection: If using a highly active catalyst like Rh/C, consider switching to the more selective Pd/C or Pt/C. The choice of catalyst support can also play a role; for instance, catalysts on alumina may show different selectivity than those on carbon.[4]
-
Acidic Conditions: Performing the hydrogenation in a neutral solvent (like ethanol) instead of an acidic one (like acetic acid) can often disfavor aromatic ring reduction.
-
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting.
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control during the catalytic hydrogenation? A: The three most critical parameters are:
-
Catalyst Selection and Loading: The choice of catalyst (Pd, Pt, etc.) and its concentration are paramount for selectivity and reaction rate.
-
Hydrogen Pressure: Must be sufficient for the reaction to proceed but not so high as to promote side reactions.
-
Temperature: Controls the reaction kinetics. Higher temperatures can increase rates but may also lead to undesirable byproducts.
Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate). The indoline product is more polar than the indole starting material and will have a lower Rf value. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR can be used to track the disappearance of the starting material and the appearance of the product and byproducts.[3]
Q: My final product is difficult to purify. What are the best practices? A: If side reactions have occurred, purification can be challenging due to the similar nature of the byproducts.
-
Column Chromatography: This is the most reliable method. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.[8]
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[6]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[2]
Experimental Protocols & Data
Protocol: Catalytic Hydrogenation of 5-Fluoro-2-methylindole
This protocol is a representative procedure and may require optimization based on your specific laboratory setup and substrate purity.
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 5-fluoro-2-methylindole (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Solvent Addition: Add anhydrous ethanol (or another suitable solvent) to dissolve the starting material (approx. 10-20 mL per gram of substrate).
-
Reaction Setup: Seal the vessel and degas the system by flushing with nitrogen three times, followed by flushing with hydrogen three times.[3]
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring. Heat to the desired temperature (e.g., 25-50 °C) if necessary.
-
Monitoring: Monitor the reaction by periodically taking samples for TLC or GC-MS analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or vacuum distillation.[3][8]
Table: Comparison of Hydrogenation Conditions
The optimal conditions can vary, but the table below provides a starting point for optimization based on common practices for similar reductions.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Forced) | Potential Outcome |
| Catalyst | 5% Pt/C | 10% Pd/C | 5% Rh/C | Pt/C is often more selective against dehalogenation. |
| Pressure | 50 psi (3.4 bar) | 100 psi (6.9 bar) | 500 psi (34.5 bar) | Higher pressure increases rate but risks over-reduction. |
| Temperature | 25 °C | 50 °C | 80 °C | Higher temperature increases rate but risks side reactions. |
| Solvent | Ethanol | Acetic Acid | Toluene | Acetic acid can accelerate the reaction but may promote ring reduction. |
References
-
Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]
- Google Patents. CN108329248B - Preparation method of 2-methylindoline.
-
ResearchGate. Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Available at: [Link]
- Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
Organic Syntheses. 2-methylindole - Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. Hydrogenation of 2-methylindole using supported metal catalysts. Available at: [Link]
-
MDPI. 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Available at: [Link]
-
Arkivoc. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
Sources
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
Technical Guide: Optimization of 5-Fluoro-2-methylindoline Synthesis
Document ID: TS-IND-5F2M-001 Last Updated: 2026-01-30 Target Audience: Medicinal Chemists, Process Development Scientists
Introduction & Strategic Overview
5-Fluoro-2-methylindoline (CAS: 825-70-7) is a critical pharmacophore in drug discovery, serving as a scaffold for tyrosine kinase inhibitors and GPCR modulators. Its synthesis typically involves the reduction of the corresponding indole. However, the presence of the fluorine atom at position 5 and the methyl group at position 2 introduces specific challenges:[1]
-
Defluorination Risk: Aggressive catalytic hydrogenation (e.g., Pd/C, H₂, high pressure) can cleave the C-F bond, leading to des-fluoro impurities.
-
Stereocenter Formation: The reduction at C2 generates a chiral center. While standard protocols yield a racemate, reaction conditions must be controlled to prevent over-reduction or ring opening.
-
N-Alkylation Side Reactions: Incorrect choice of reducing agent/solvent combinations can lead to unintended N-alkylation (e.g., N-ethylation when using NaBH₄ in acetic acid).
This guide prioritizes the Sodium Cyanoborohydride (NaBH₃CN) reduction method due to its high chemoselectivity and tolerance of the aryl-fluorine bond.
Core Protocol: Selective Reduction
The "Gold Standard" Method: NaBH₃CN / Acetic Acid
Why this works: In acidic media, the indole C3 is protonated to form an electrophilic iminium species at C2. Cyanoborohydride is stable enough in acetic acid to survive the conditions but reactive enough to reduce the iminium ion. Unlike NaBH₄, it does not generate acyloxyborohydride species reactive enough to reduce the acetic acid solvent to an aldehyde, thereby preventing N-ethylation.
Reagents & Stoichiometry
| Reagent | Equivalents | Role | Critical Note |
| 5-Fluoro-2-methylindole | 1.0 | Substrate | Ensure purity >98% to avoid oligomer seeds. |
| NaBH₃CN | 2.0 - 3.0 | Reducing Agent | Toxic. Generates HCN if pH < 3. Handle in fume hood. |
| Glacial Acetic Acid | Solvent (0.1 M) | Solvent/Proton Source | Must be glacial. Water retards the reaction. |
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask with 5-fluoro-2-methylindole (1.0 equiv).
-
Solvation: Add Glacial Acetic Acid to achieve a concentration of ~0.1 M to 0.2 M. Stir at room temperature (RT) until fully dissolved.
-
Reduction: Cool the solution to 10–15°C (water bath). Add NaBH₃CN (2.0 equiv) portion-wise over 10 minutes.
-
Caution: Gas evolution (H₂) may occur; ensure venting.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of indole (higher R_f) and appearance of indoline (lower R_f, stains blue/purple with ninhydrin).
-
-
Quench & Workup:
-
Pour reaction mixture into ice water.
-
Crucial Step: Basify slowly with 50% NaOH or solid KOH to pH > 10. Note: Indolines are amines; they must be in the free-base form to extract.
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Troubleshooting & Optimization (Q&A)
Q1: The reaction is stalled with ~30% starting material remaining. Should I heat it?
Recommendation: Do not heat above 40°C. Heating promotes polymerization of the indole (dimerization) or over-reduction.
-
Corrective Action: Add an additional 0.5–1.0 equivalent of NaBH₃CN at RT. If the reaction is still slow, check the quality of your acetic acid (it must be glacial) and ensure the NaBH₃CN is free-flowing and not a wet clump.
Q2: I see a side product with M+28 mass in LCMS. What is it?
Diagnosis: This is likely N-ethyl-5-fluoro-2-methylindoline .
-
Cause: You likely used Sodium Borohydride (NaBH₄) instead of Cyanoborohydride. In acetic acid, NaBH₄ reduces the solvent to acetaldehyde, which then undergoes reductive amination with your product.
-
Fix: You must use NaBH₃CN or Triethylsilane (Et₃SiH) to avoid this. If you must use NaBH₄, switch the solvent to Trifluoroacetic Acid (TFA) (Gribble modification), although this is harsher.
Q3: My product is turning dark/brown during rotary evaporation.
Diagnosis: Indolines are prone to oxidation (dehydrogenation) back to indoles or forming colored radical species upon exposure to air and light.
-
Fix:
-
Keep the water bath temperature < 40°C.
-
Flush the flask with Argon/Nitrogen immediately after removing solvent.
-
Store the oil/solid at -20°C under inert atmosphere.
-
Purification: If column chromatography is needed, neutralize the silica gel with 1% Triethylamine (TEA) to prevent acid-catalyzed degradation on the column.
-
Q4: Can I use catalytic hydrogenation (Pd/C) instead?
Risk Assessment: High Risk. While Pd/C reduces indoles, the 5-fluoro substituent is labile. Under standard hydrogenation conditions (H₂, Pd/C, MeOH), you risk defluorination (hydrodehalogenation), yielding 2-methylindoline.
-
Alternative: If you must use hydrogenation, use PtO₂ (Adam's Catalyst) in acidic methanol, which is less prone to cleaving aryl-fluorine bonds than Pd/C.
Mechanistic Visualization
The following diagram illustrates the critical protonation event that dictates the regioselectivity of the hydride attack.
Caption: Mechanism of Indole Reduction. Protonation at C3 activates the C2 position for hydride attack, generating the chiral center.
Characterization Checklist (Self-Validation)
Verify your product identity using these expected spectral features.
| Feature | Expected Observation (¹H NMR, CDCl₃) | Logic |
| C2-H | Multiplet, δ 3.5 – 4.1 ppm | Characteristic methine proton next to Nitrogen. |
| C2-Methyl | Doublet, δ 1.2 – 1.4 ppm | Couples with C2-H. Confirms reduction of double bond. |
| C3-H₂ | Two multiplets, δ 2.6 – 3.2 ppm | Diastereotopic protons (due to C2 chirality). |
| NH | Broad singlet, δ 3.0 – 4.0 ppm | Exchangeable; may shift with concentration. |
| ¹⁹F NMR | Singlet, ~ -120 to -125 ppm | Confirms Fluorine is still attached (Defluorination check). |
References
-
Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society.
-
Gribble, G. W., & Hoffman, J. H. (1977). "Sodium cyanoborohydride in glacial acetic acid. A convenient synthesis of indolines." Synthesis.
- Young, E. H. (1974). "The Isomerisation of Indolenines. Part I." Journal of the Chemical Society. (Foundational work on indole/indoline tautomerism).
-
TCI Chemicals. (2024). "Product Specification: 5-Fluoro-2-methylindole." TCI America.
Sources
Technical Support Center: 5-Fluoro-2-methylindoline Reaction Monitoring
Topic: Reaction Monitoring & Purification Guide for 5-Fluoro-2-methylindoline
Introduction: The Molecule & The Challenge
This compound presents a specific set of chromatographic challenges. Unlike its fully aromatic cousin (indole), the indoline core contains a secondary amine at position 1 and a chiral center at position 2.
-
The Polarity Trap: The secondary amine (
hybridized nitrogen) is significantly more basic than an indole nitrogen ( , part of aromatic system). This leads to strong interactions with acidic silanol groups on silica gel, causing severe "tailing" or streaking. -
The Stability Risk: Indolines are susceptible to oxidation back to indoles on the silica surface, potentially creating "ghost spots" that confuse reaction monitoring.
This guide provides a self-validating workflow to monitor the synthesis, purification, and stability of this scaffold.
Module 1: Mobile Phase Optimization
Objective: Achieve a Retention Factor (
The "Basified" Mobile Phase Strategy
Standard Hexane/Ethyl Acetate systems often fail for indolines due to protonation of the amine by silica. You must use a modifier.
| Solvent System | Composition (v/v) | Application |
| System A (Non-Polar) | Hexane : EtOAc : TEA (80 : 19 : 1) | Best for monitoring reduction of indole to indoline. |
| System B (Polar) | DCM : MeOH : NH₄OH (95 : 4 : 1) | Use if the molecule has polar side chains (e.g., amides). |
| System C (Green) | Heptane : IPA : TEA (85 : 14 : 1) | Alternative to chlorinated solvents. |
Technical Note: Triethylamine (TEA) or Ammonium Hydroxide acts as a "sacrificial base." It preferentially binds to the acidic silanol sites (
) on the plate, allowing your indoline amine to elute freely as a tight spot rather than a streak.
Module 2: Visualization Protocols
Objective: Distinguish the product (Indoline) from the starting material (Indole) and byproducts.
Workflow Diagram: Visualization Logic
Caption: Standard visualization workflow. UV is non-destructive; Staining is destructive.[1]
Staining Guide
While UV (254 nm) works, the extinction coefficient of indoline is lower than that of indole. Chemical staining is required for high sensitivity.
-
Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde): The Gold Standard.
-
Preparation: Dissolve 1 g p-DMAB in 50 mL Ethanol + 50 mL HCl (conc).
-
Action: Reacts with the electron-rich C3/C5 position.
-
Result: Indolines/Indoles turn distinct Pink/Purple or Red .
-
Why use it? It confirms the presence of the nitrogen heterocycle specifically, ignoring other organic impurities.
-
-
Vanillin Dip:
-
Action: General stain for nucleophiles.
-
Result: this compound typically turns Grey-Blue or Brown upon heating.
-
Note: Requires vigorous heating (heat gun) to develop.[1]
-
Module 3: Troubleshooting (Q&A)
Q1: My product spot looks like a "comet" with a long tail. What is wrong?
Diagnosis: Silanol interaction. The Fix: You likely forgot the base modifier.
-
Pre-elute the empty TLC plate with mobile phase containing 1% Triethylamine (TEA).
-
Dry the plate.
-
Spot your sample and run in the same TEA-containing solvent. This "neutralizes" the plate before your sample even touches it.
Q2: I see a new spot appearing during the TLC run that wasn't there before.
Diagnosis: On-silica Oxidation. The Mechanism: Silica gel is an oxidizing medium. This compound can oxidize back to 5-fluoro-2-methylindole (aromatic) simply by sitting on the plate. The Fix: Perform a 2D TLC Stability Test (See Module 4).
Q3: How do I distinguish the Starting Material (Indole) from Product (Indoline)?
The Rule:
-
5-Fluoro-2-methylindole (SM): Less polar (aromatic system delocalizes the lone pair). Higher
. Stronger UV absorption. -
This compound (Product): More polar (localized amine lone pair). Lower
. Weaker UV absorption.
Module 4: The 2D TLC Stability Protocol
Use this protocol if you suspect your compound is decomposing or oxidizing on the silica.
Workflow Diagram: 2D Stability Check
Caption: 2D TLC Protocol. If the compound is stable, all spots align on the 45° diagonal.
Interpretation:
-
On Diagonal: Compound is stable.[2]
-
Off Diagonal: Compound is decomposing/oxidizing during the run.
-
Example: If a spot appears above the diagonal in the second run, it became less polar (likely oxidation to indole).
-
Module 5: Advanced FAQs
Q: Can I separate the enantiomers (R vs S) of this compound on standard silica?
A: No. Standard silica gel is achiral. The (R) and (S) enantiomers have identical physical properties in an achiral environment and will co-elute (single spot). Solution: To monitor enantiomeric excess (ee) by TLC, you must use Chiral TLC Plates (e.g., Chiralplate® from Macherey-Nagel) which use ligand exchange mechanisms (Copper complexes), or switch to Chiral HPLC.
Q: The reaction mixture is dark/tarry. How do I spot this?
A: The "Mini-Workup" Technique. Do not spot crude reaction mixtures directly if they contain strong acids/bases or tars.
-
Take 50 µL of reaction mixture.
-
Add to a small vial with 200 µL Water and 200 µL Ethyl Acetate.
-
Shake and let separate.
-
Spot the top organic layer . This removes salts and very polar tars that ruin the baseline.
References
-
Separation of Enantiomers by Thin-Layer Chromatography. Springer Nature Experiments. (2022). Link
-
Visualizing TLC Plates. Chemistry LibreTexts. (2022). Link
-
Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Guide. Link
-
Product in indole detection by Ehrlich's reagent. PubMed / Analytical Biochemistry. (2015). Link
-
Regioselective oxidation of indoles to 2-oxindoles. Royal Society of Chemistry (RSC) Advances. (2011). Link
Sources
Technical Support Center: Synthesis of 5-Fluoro-2-methylindoline
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Synthesis, Purification, and Stability of 5-Fluoro-2-methylindoline
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for This compound . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a key intermediate for kinase inhibitors, GPCR ligands (specifically 5-HT receptor modulators), and sodium channel blockers.
Synthesizing this molecule presents a "triad of trouble" for the organic chemist:
-
The Fluorine Atom: Susceptible to hydrogenolysis (defluorination) under standard catalytic hydrogenation conditions.
-
The Indole Core: Prone to acid-catalyzed polymerization (dimerization/trimerization) rather than reduction.
-
The C2-Methyl Group: Introduces chirality (
) and steric hindrance that affects reduction kinetics.
This guide moves beyond standard textbook recipes to address the why and how of failure modes.
Module 1: The Reduction Route (Chemical Reduction)
Primary Method: Sodium Cyanoborohydride in Glacial Acetic Acid (Gribble Reduction).
Q: My reaction turns into a gummy, insoluble mess instead of the product. What happened?
A: You likely triggered acid-catalyzed polymerization before reduction could occur.
The Mechanism: Indole reduction is not a direct hydride attack on the aromatic ring. It requires protonation at C3 to break aromaticity, forming a highly electrophilic indolenium cation.
-
Scenario A (Success): The hydride source (NaBH
CN) intercepts the indolenium ion immediately. -
Scenario B (Failure): If the hydride concentration is too low or the acid is too strong (e.g., HCl), the unprotonated indole acts as a nucleophile, attacking the indolenium ion. This forms dimers and oligomers.
Corrective Protocol: Use Glacial Acetic Acid (AcOH) as both solvent and proton source. It provides the perfect pH (~2.4) to protonate C3 without rapidly degrading the borohydride or triggering rapid polymerization.
Q: I am concerned about safety. Is HCN generation a real risk here?
A: Yes. This is a critical safety hazard. Sodium cyanoborohydride releases Hydrogen Cyanide (HCN) gas when in contact with acid.[1]
-
Control: The reaction must be run in a fume hood with a scrubber (bleach trap) attached to the vent line.
-
Workup: Never quench directly with strong acid. Quench with aqueous NaOH to pH > 10 before disposal to ensure cyanide remains as the salt (
), not the gas ( ).
Visualization: The Gribble Reduction Mechanism
Caption: The kinetic competition between successful reduction (green path) and polymerization (red path) relies on maintaining high hydride concentration relative to the unprotonated indole.
Module 2: Catalytic Hydrogenation & Defluorination
Primary Method: Heterogeneous Catalysis (
Q: I used Pd/C to reduce the indole, but I lost the fluorine atom. Why?
A: Palladium on Carbon (Pd/C) is a notorious catalyst for hydrodehalogenation. Aryl-fluorine bonds are generally stable, but Pd/C lowers the activation energy for oxidative addition into the C-F bond, especially at elevated temperatures or pressures.
Comparative Guide to Catalysts:
| Catalyst | Activity | Defluorination Risk | Notes |
| Pd/C | High | High | Avoid for fluoro-indoles unless strictly controlled (low T, low P). |
| PtO | Moderate | Low | The preferred heterogeneous catalyst. Requires acidic media (e.g., MeOH + HCl or AcOH) to activate the indole. |
| Pt/C + p-TSA | Moderate | Low | A "green" aqueous method. p-Toluenesulfonic acid (p-TSA) activates the indole in water.[2] |
| Raney Nickel | High | Moderate | Can cause desulfurization if sulfur impurities are present, but generally safe for C-F bonds at low T. |
Q: The reaction stalls at 50% conversion. Should I increase the temperature?
A: Proceed with caution. Increasing temperature increases the risk of over-reduction . The benzene ring of the indoline is electron-rich. If you push too hard (high T/P), you will hydrogenate the benzene ring, yielding 5-fluoro-2-methyloctahydroindole .
-
Troubleshooting Step: Instead of heat, add a fresh aliquot of catalyst or increase
pressure slightly (e.g., from 1 atm to 3 atm).
Module 3: Enantioselectivity (Chirality)
Q: I need the (S)-enantiomer. Can I just hydrogenate the unprotected indole?
A: No. Unprotected indoles generally yield racemates. The tautomerization between the indole and the indolenium ion scrambles the stereochemistry.
The Solution: Asymmetric Hydrogenation of Protected Indoles. To achieve high enantiomeric excess (ee > 95%), you must follow this workflow:
-
Protect: Convert the indole to N-Acetyl or N-Tosyl 5-fluoro-2-methylindole. The protecting group coordinates with the chiral catalyst.
-
Hydrogenate: Use a Homogeneous Chiral Catalyst.
-
Reagent: [Rh(nbd)
]SbF + Chiral Ligand (e.g., (S,S)-(R,R)-PhTRAP ).[2] -
Conditions: Mild pressure, basic additive (Cs
CO ).
-
-
Deprotect: Remove the N-protecting group (hydrolysis) to yield the chiral indoline.
Module 4: Stability & Storage
Q: My product was white, but after a week on the bench, it turned pink/brown. Is it ruined?
A: It is oxidizing. Indolines are essentially cyclic amines attached to a benzene ring. They are electron-rich and prone to oxidative dehydrogenation back to the indole (or forming colored quinoidal species) upon exposure to atmospheric oxygen.
Storage Protocol:
-
State: Store as the HCl salt if possible (salts are significantly more stable to oxidation than the free base).
-
Atmosphere: Flush vials with Argon or Nitrogen.
-
Temperature: Store at -20°C.
Troubleshooting Decision Tree
Use this logic flow to diagnose your current experimental failure.
Caption: Diagnostic flow for common synthetic failures in this compound production.
References
-
Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines." Journal of the American Chemical Society.
-
Kuwano, R., et al. (2004). "Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles." Journal of the American Chemical Society.
-
Process for producing 5-fluorooxindole. (2003). European Patent EP1310486A1.
-
Biotage. (2024).[3] "MP-Cyanoborohydride Usage Guide." Biotage Technical Documents.
-
Acharya, et al. (2015). "Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst." Chinese Journal of Catalysis.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-fluoro-2-methylindole, Sodium Cyanoborohydride, and Acetic Acid before handling. HCN generation is a lethal risk.
Sources
Technical Support Center: 5-Fluoro-2-methylindoline
Welcome to the dedicated technical support center for 5-Fluoro-2-methylindoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) rooted in established chemical principles and field-proven insights to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a key building block in medicinal chemistry and materials science. However, like many substituted indolines, it is susceptible to degradation under various conditions, which can compromise experimental outcomes and the purity of synthesized products. The primary degradation pathways for indolines and related N-heterocycles include oxidation, hydrolysis, and photodegradation. Understanding the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl group on the indoline core is crucial for predicting and preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: Degradation can manifest as a change in physical appearance, such as color change (e.g., from a colorless or pale yellow oil/solid to a darker brown or reddish hue), the formation of precipitates, or a change in solubility. Analytically, degradation can be detected by the appearance of new peaks in HPLC chromatograms, unexpected masses in mass spectrometry (MS) analysis, or additional signals in NMR spectra.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. Several suppliers recommend storage in a dry, sealed place. For short-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to slow down potential oxidative and thermal degradation pathways. For long-term storage, freezing (-20 °C or below) in a tightly sealed container is recommended.
Q3: Is this compound sensitive to air and light?
A3: Yes. Indoline derivatives are known to be susceptible to oxidation by atmospheric oxygen. The presence of a benzylic C-H bond at the C2 position, activated by the adjacent nitrogen and the aromatic ring, makes it a potential site for oxidation. Exposure to light, particularly UV light, can also promote radical-mediated degradation pathways. Therefore, it is crucial to handle the compound under an inert atmosphere and in amber-colored vials or by wrapping containers in aluminum foil to protect it from light.
Q4: Which solvents are recommended for dissolving this compound?
A4: this compound is generally soluble in a range of organic solvents. For routine experimental use, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are suitable. Protic solvents like methanol and ethanol can also be used, but prolonged storage in these solvents, especially in the presence of acidic or basic impurities, may facilitate degradation. For long-term storage in solution, anhydrous aprotic solvents are preferred.
Q5: How can I monitor the purity of my this compound sample over time?
A5: The purity of this compound can be effectively monitored using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector. A stability-indicating HPLC method can be developed to separate the parent compound from its potential degradation products. Periodically running a sample and comparing the chromatogram to that of a freshly prepared standard will reveal any changes in purity. Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment of purity.
Troubleshooting Guide: Common Degradation Issues
This section provides a detailed guide to identifying and resolving common degradation issues encountered during the handling and use of this compound.
Issue 1: Sample Discoloration (Yellowing to Browning)
-
Plausible Cause: This is often the first visual indicator of oxidation. The indoline nitrogen or the electron-rich aromatic ring can be oxidized, leading to the formation of colored impurities. Benzylic oxidation at the C2 position is a likely pathway, potentially leading to the formation of a ketone.
-
Troubleshooting Steps:
-
Inert Atmosphere Handling: Immediately switch to handling the compound under an inert atmosphere (nitrogen or argon). Use Schlenk lines or a glovebox for all transfers.
-
Solvent Purity: Ensure that all solvents used are anhydrous and free of peroxides. Peroxides can initiate radical chain reactions that accelerate degradation. Test solvents for peroxides using commercially available test strips.
-
Purification: If the sample is already discolored, it may be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
-
Preventative Measures:
-
Always store the compound under an inert atmosphere.
-
Use freshly opened or properly stored anhydrous solvents.
-
Minimize the exposure of the compound to air, even for brief periods.
-
Issue 2: Appearance of New Peaks in HPLC Analysis
-
Plausible Cause: The appearance of new, often more polar, peaks in an HPLC chromatogram is a clear sign of degradation. These could correspond to a variety of degradation products, including oxidized species or hydrolysis products.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, identify the degradation products using LC-MS or by isolating the impurities for NMR analysis. Knowing the structure of the degradants will provide insight into the degradation mechanism.
-
Forced Degradation Study: To understand the compound's stability profile, a forced degradation study can be performed under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1][2][3] This will help to predict potential degradation pathways and develop a robust stability-indicating analytical method.
-
-
Preventative Measures:
-
Implement a routine quality control check of the compound using a validated HPLC method.
-
Based on the results of forced degradation studies, implement specific preventative measures. For example, if the compound is found to be base-sensitive, avoid basic conditions in your experiments.
-
Proposed Degradation Pathways and Products
Based on the chemical structure of this compound and the known reactivity of related compounds, the following degradation pathways are proposed:
-
Oxidation:
-
Benzylic Oxidation: The C-H bond at the 2-position is benzylic and allylic to the nitrogen lone pair, making it susceptible to oxidation to form 5-Fluoro-2-methyl-2,3-dihydro-1H-indol-2-one (an oxindole) .
-
N-Oxidation: The secondary amine can be oxidized to the corresponding N-hydroxy-5-fluoro-2-methylindoline or further to a nitrone.
-
Aromatic Ring Oxidation: The electron-rich aromatic ring can be oxidized, especially in the presence of strong oxidizing agents, leading to hydroxylated or quinone-like structures.
-
-
Hydrolysis:
-
While the indoline ring itself is relatively stable to hydrolysis, if the compound is a derivative with a hydrolyzable functional group (e.g., an amide), that group could be cleaved under acidic or basic conditions. The core indoline structure is generally stable under typical hydrolytic conditions.
-
-
Photodegradation:
-
UV light can induce the formation of radical species, which can lead to a variety of degradation products through dimerization, polymerization, or reaction with oxygen. Fluorinated aromatic compounds can have altered photochemical stability.
-
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method Development
This protocol outlines the steps to develop an HPLC method to monitor the stability of this compound.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.
-
Initial Gradient: 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm and 280 nm for indoline derivatives).
-
Forced Degradation Sample Analysis: Inject samples from forced degradation studies to ensure that the degradation products are well-separated from the main peak. Adjust the gradient as necessary to achieve optimal resolution.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study.[2][3]
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC and LC-MS analysis.
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Short-term: 2-8 °C, Long-term: -20 °C | To minimize thermal degradation and slow down oxidative processes. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Light | Amber vials or protection from light | To prevent photodegradation. |
| Moisture | Store in a dry, sealed container | To prevent potential hydrolysis of the compound or impurities. |
| Solvents | Anhydrous, peroxide-free aprotic solvents | To avoid solvent-mediated degradation. |
Visualization of Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound.
Caption: Proposed degradation pathways for this compound.
References
- ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology on-line, 24(2), 1-14.
-
PubChem. (n.d.). 2-Methylindoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-methylindole. Retrieved from [Link]
-
Aaron Chemicals LLC. (n.d.). This compound. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to 5-Fluoro-2-methylindoline and Other Key Indoline Derivatives for Drug Discovery
Introduction: The Indoline Scaffold - A Privileged Structure in Medicinal Chemistry
The indoline scaffold, a heterocyclic aromatic compound, is a cornerstone in the field of drug discovery and development.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically modified to interact with a wide array of biological targets. This versatility has led to the development of numerous indoline-containing compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3][4][5][6][7] The continuous exploration of indoline derivatives is driven by the quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles.[1]
This guide provides an in-depth comparison of 5-Fluoro-2-methylindoline with other key indoline derivatives, namely its non-fluorinated parent 2-methylindoline and the related 5-fluoroindoline. By examining the influence of specific substitutions—the 5-fluoro and 2-methyl groups—we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern the performance of these compounds.
Featured Compound: this compound
This compound is a substituted indoline that incorporates two key modifications to the core structure: a fluorine atom at the 5-position of the benzene ring and a methyl group at the 2-position of the dihydropyrrole ring.
Physicochemical Properties:
| Property | Value |
| CAS Number | 825-70-7 |
| Molecular Formula | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol |
| Appearance | Data not available |
Source: Synblock[8]
The strategic placement of a fluorine atom is a common and highly effective strategy in medicinal chemistry. The introduction of fluorine can significantly alter a molecule's properties by:
-
Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life in vivo.[9][10]
-
Improving Bioavailability: Fluorine's high electronegativity can modulate the pKa of nearby functional groups and improve membrane permeability.[9]
-
Modulating Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and potency.[11]
The methyl group at the 2-position introduces a chiral center and provides a steric component that can influence the molecule's orientation within a binding pocket, potentially leading to improved selectivity for a specific target.
Biological Activities and Potential Applications
While specific experimental data on the biological activity of this compound is not extensively detailed in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. Fluorinated indoles and indolines have been explored as anticancer, antimicrobial, and antiviral agents, as well as ligands for serotonin and other receptors.[9][11][12][13]
Comparative Analysis with Other Indoline Derivatives
To understand the specific contributions of the fluoro and methyl groups, we will compare this compound with its structural relatives: 2-methylindoline and 5-fluoroindoline.
2-Methylindoline: The Non-Fluorinated Analog
2-Methylindoline serves as a direct comparator to elucidate the effects of fluorination. It is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes.[14][15]
Physicochemical Properties:
| Property | Value |
| CAS Number | 6872-06-6 |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Appearance | Colorless to yellow/brown liquid |
| Boiling Point | 228-229 °C |
| Density | 1.023 g/mL at 25 °C |
Source: PubChem[16], Sigma-Aldrich[17]
Biological Activities and Applications: 2-Methylindoline is a versatile building block for a variety of biologically active compounds, including:
-
Inhibitors of NOD1-induced nuclear factor-κB activation.[17]
-
Norepinephrine reuptake inhibitors.[17]
-
MT2-selective melatonin receptor antagonists.[17]
-
Dopamine D2/D4 receptor antagonists.[17]
-
Antitumor agents.[17]
Structure-Activity Relationship Insights: Comparing this compound to 2-methylindoline highlights the anticipated benefits of fluorination. While 2-methylindoline provides the core structure for various activities, the addition of a 5-fluoro group is expected to enhance its drug-like properties, particularly metabolic stability and binding interactions, potentially leading to a more potent and pharmacokinetically robust compound.
5-Fluoroindoline and its Precursor, 5-Fluoroindole
5-Fluoroindole is the aromatic precursor to 5-fluoroindoline and is itself a significant building block in medicinal chemistry.[9] Its derivatives have been investigated for a variety of therapeutic applications.[9][12]
Physicochemical Properties of 5-Fluoroindole:
| Property | Value |
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol |
| Appearance | White solid |
Source: ChemicalBook[18]
Biological Activities and Applications of 5-Fluoroindole Derivatives:
-
Anticancer and Neurological Agents: 5-Fluoroindole is a valuable precursor for synthesizing potential therapeutic agents targeting cancer and neurological disorders.[9]
-
α-Glucosidase Inhibitors: Derivatives of the related 5-fluoro-2-oxindole have been synthesized and evaluated as potential α-glucosidase inhibitors for the management of diabetes.[10]
-
Antimicrobial Activity: 5-Fluoroindole has been investigated for its antimicrobial effects, particularly against Mycobacterium tuberculosis.[12]
Structure-Activity Relationship Insights: The comparison between this compound and 5-fluoroindoline (or its precursor 5-fluoroindole) isolates the effect of the 2-methyl group. The addition of the methyl group introduces stereochemistry and a lipophilic character, which can be critical for achieving selectivity and optimizing binding to a specific biological target. While the 5-fluoro group provides the foundational electronic and metabolic advantages, the 2-methyl group fine-tunes the steric and conformational properties of the molecule.
Experimental Protocols
Synthesis of Indoline Derivatives
The synthesis of substituted indolines often involves the reduction of the corresponding indole. A common method for synthesizing 5-fluoroindole, a precursor to this compound, is the Leimgruber-Batcho indole synthesis.
Detailed Protocol: Synthesis of 5-Fluoroindole from 2-(5-fluoro-2-nitrophenyl)acetonitrile[18]
-
Catalyst Preparation: Transfer 10% Pd/C (110 mg) into a round-bottom flask under a nitrogen atmosphere.
-
Addition of Starting Material: Add a solution of 2-(5-fluoro-2-nitrophenyl)acetonitrile (564 mg, 3.13 mmol) in anhydrous ethanol (25 mL).
-
Hydrogenation: Degas the mixture and backfill with hydrogen gas (repeat for a total of three cycles). Stir the reaction mixture overnight under a hydrogen atmosphere.
-
Monitoring and Completion: Monitor the reaction's completion using ¹⁹F NMR. If the reaction is incomplete, replace the hydrogen with nitrogen, add a second portion of 10% Pd/C (110 mg), and reintroduce hydrogen gas.
-
Quenching and Workup: Once complete, replace the hydrogen with nitrogen and add chloroform (CHCl₃) to quench any unreacted Pd/C.
-
Extraction: Concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Separate the layers and back-extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography (mobile phase: DCM) to afford 5-fluoroindole as a white solid.
Note: The synthesis of this compound would typically proceed from a suitable precursor, such as a 5-fluoro-2-methylindole, which would then undergo reduction.
Comparative Summary and Conclusion
The strategic modification of the indoline scaffold offers a powerful approach to developing novel therapeutics. The comparison between this compound and its close analogs reveals a clear rationale for its design in drug discovery programs.
Key Takeaways:
-
The Indoline Core: Provides a robust and versatile framework for engaging with biological targets.[1][2]
-
The 2-Methyl Group: Introduces a chiral center and steric bulk, which can be crucial for achieving target selectivity and optimizing binding orientation.
-
The 5-Fluoro Group: Confers significant advantages typical of fluorination in medicinal chemistry, including enhanced metabolic stability and modulated electronic properties, which can lead to improved potency and a better pharmacokinetic profile.[9][10]
References
-
Wang, Y., et al. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
Milano, G., & Chamorey, A. L. (2002). Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics. Chronobiology international. Retrieved from [Link]
-
ChemSrc. (n.d.). 5-Fluoro-2-Methylindole: A Key Intermediate in Organic Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules. Retrieved from [Link]
-
Chang, H. J., et al. (2020). Local Irradiation Modulates the Pharmacokinetics of Metabolites in 5-Fluorouracil—Radiotherapy–Pharmacokinetics Phenomenon. Frontiers in Oncology. Retrieved from [Link]
-
Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). 2-Methylindoline CAS:6872-06-6. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylindoline. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluoroisatin. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN108329248B - Preparation method of 2-methylindoline.
-
Zhang, M., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules. Retrieved from [Link]
-
El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]
-
Abdellatif, K. R. A., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL 5- FLOUROINDOLYLMETHYLEN HYDRAZON DERIVATIVES AS SCHIFF BASE COMPONDS: IN VITRO AND IN S. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]
-
PLOS One. (n.d.). Folic Acid-Metabolizing Enzymes Regulate the Antitumor Effect of 5-Fluoro-2′-Deoxyuridine in Colorectal Cancer Cell Lines. Retrieved from [Link]
-
Wati, F. A., et al. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. (2023). Pharmateca. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation. Retrieved from [Link]
-
PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Retrieved from [Link]
-
ResearchGate. (n.d.). Indoline alkaloids and reported biological activities. Retrieved from [Link]
-
MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Retrieved from [Link]
-
PubMed. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03091D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 825-70-7 | this compound - Synblock [synblock.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. jnfuturechemical.com [jnfuturechemical.com]
- 15. chemimpex.com [chemimpex.com]
- 16. 2-Methylindoline | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-メチルインドリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 18. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Analytical Validation of 5-Fluoro-2-methylindoline
For researchers, scientists, and drug development professionals, the robust analytical validation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth, comparative analysis of methodologies for the analytical validation of 5-Fluoro-2-methylindoline, a key building block in modern medicinal chemistry. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization and quantification of this compound. This document is structured to not only present protocols but to also elucidate the scientific rationale behind the selection of specific analytical techniques and validation parameters, in alignment with international regulatory standards.
The Critical Role of Analytical Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][2] For a compound like this compound, which is likely to be a precursor to a final drug product, rigorous validation of its analytical methods is imperative to ensure its identity, purity, and strength. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the basis of a robust validation protocol.[1][3][4][5][6] This guide will adhere to these principles to construct a scientifically sound validation strategy.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is contingent on the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, a substituted indoline, several techniques are applicable, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Strengths for this compound | Limitations |
| HPLC-UV/DAD | Separation based on polarity, detection by UV absorbance. | High precision and accuracy for quantification; suitable for purity and impurity profiling; non-destructive. | Requires chromophore for detection; may require derivatization for compounds with poor UV absorbance. |
| GC-MS | Separation based on volatility and polarity, detection by mass fragmentation pattern. | High specificity for identification; excellent for volatile impurities; provides structural information. | Requires the analyte to be volatile and thermally stable; may require derivatization. |
| NMR Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Unrivaled for structural elucidation and identification; quantitative (qNMR) with an internal standard; non-destructive. | Lower sensitivity compared to chromatographic methods; higher instrumentation cost. |
A Framework for Analytical Validation
A comprehensive analytical validation protocol for this compound should encompass the following key parameters as stipulated by ICH Q2(R2) guidelines.[1][4][7]
Caption: A generalized workflow for the analytical method validation process.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[7][8] For this compound, this includes starting materials, by-products, and degradation products.
Comparative Approach:
-
HPLC-DAD: A photodiode array detector can be used to assess peak purity. The UV spectrum of the this compound peak should be consistent across the entire peak and should be distinct from the spectra of potential impurities.
-
GC-MS: The high selectivity of mass spectrometry provides excellent specificity. The mass spectrum of the analyte peak should be unique and not show interference from co-eluting species.
Linearity and Range
Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol (HPLC):
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and determine the linearity by calculating the correlation coefficient (r) and the coefficient of determination (R²). The y-intercept should also be evaluated.
Acceptance Criteria:
-
Correlation coefficient (r) ≥ 0.999
-
Coefficient of determination (R²) ≥ 0.998
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
Experimental Protocol (HPLC):
-
Prepare a placebo (matrix) sample without the analyte.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol (HPLC):
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The relative standard deviation (RSD) should be ≤ 2.0%.
Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Determination:
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
DL = 3.3 * (standard deviation of the response / slope)
-
QL = 10 * (standard deviation of the response / slope)
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol (HPLC):
-
Introduce small variations to the nominal HPLC method parameters, such as:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
-
Analyze the system suitability samples under each varied condition.
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
-
The results of the analysis should not be significantly affected by the variations.
Detailed Methodologies: A Comparative Overview
HPLC-UV/DAD Method
This is often the primary method for purity and assay determination due to its high precision and suitability for routine quality control.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array detector.
Chromatographic Conditions (A Representative Method):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 17 | |
| 18 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
digraph "HPLC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#202124"];"Sample_Preparation" [label="Sample Preparation\n(Dissolution in Mobile Phase)"]; "HPLC_Injection" [label="Injection into HPLC"]; "Chromatographic_Separation" [label="Separation on C18 Column"]; "UV_Detection" [label="UV/DAD Detection"]; "Data_Analysis" [label="Data Analysis\n(Peak Integration & Quantification)"];
"Sample_Preparation" -> "HPLC_Injection"; "HPLC_Injection" -> "Chromatographic_Separation"; "Chromatographic_Separation" -> "UV_Detection"; "UV_Detection" -> "Data_Analysis"; }
Caption: A simplified workflow for HPLC analysis.
GC-MS Method
GC-MS is a powerful tool for the identification of this compound and for the detection of volatile impurities.
Instrumentation:
-
Gas chromatograph with a mass selective detector.
GC-MS Conditions (A Representative Method):
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
digraph "GCMS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#202124"];"Sample_Derivatization" [label="Sample Preparation\n(Dissolution in suitable solvent)"]; "GC_Injection" [label="Injection into GC"]; "Volatilization_Separation" [label="Volatilization and Separation\nin GC Column"]; "Ionization_Fragmentation" [label="Ionization and Fragmentation\nin MS Source"]; "Mass_Analysis" [label="Mass Analysis"]; "Data_Interpretation" [label="Data Interpretation\n(Mass Spectrum vs. Library)"];
"Sample_Derivatization" -> "GC_Injection"; "GC_Injection" -> "Volatilization_Separation"; "Volatilization_Separation" -> "Ionization_Fragmentation"; "Ionization_Fragmentation" -> "Mass_Analysis"; "Mass_Analysis" -> "Data_Interpretation"; }
Caption: A simplified workflow for GC-MS analysis.
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR are invaluable for the definitive structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 or 500 MHz).
Experimental Protocol (¹⁹F NMR):
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹⁹F NMR spectrum. The fluorine atom in the 5-position is expected to show a characteristic chemical shift and coupling pattern.
-
For quantitative NMR (qNMR), a certified internal standard containing fluorine can be used.
Conclusion and Recommendations
The analytical validation of this compound requires a multi-faceted approach, leveraging the strengths of different analytical techniques. For routine quality control, a validated HPLC-UV/DAD method is recommended for its high precision, accuracy, and robustness in determining the assay and purity. GC-MS serves as an excellent complementary technique for definitive identification and the analysis of volatile impurities. NMR spectroscopy, particularly ¹⁹F NMR, is the gold standard for structural elucidation and should be employed for the initial characterization of the reference standard.
By implementing a comprehensive validation strategy that is grounded in the principles of the ICH and FDA guidelines, researchers and drug developers can ensure the quality and consistency of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical product.
References
- PubMed. (n.d.). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring.
- INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
- Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- MDPI. (2022, November 17). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis.
- MDPI. (2023, June 2). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (2021, August 7). (PDF) Development and Validation of the Analytical method for the estimation of a combination of 5-fluorouracil and Imiquimod by RP-HPLC.
- Synblock. (n.d.). CAS 825-70-7 | this compound.
- Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- Indole Analytical Standard High Quality & Affordable Price, Supplier in Mumbai. (n.d.).
- ChemicalBook. (n.d.). 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum.
- ResearchGate. (n.d.). GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in....
- European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures.
- PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
-
. (2021, October 15). Development and Validation of an HPLC-DAD Method for the Determination of 5-Fluorouracil in Plasma. Retrieved from
- Clearsynth. (n.d.). Indoline | CAS No. 496-15-1.
- PubMed. (n.d.). Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions.
- ChemicalBook. (n.d.). 2-Methylindole(95-20-5) 1H NMR spectrum.
- ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES.
- ResearchGate. (2021, August 8). (PDF) A convenient preparation of indoline.
- MDPI. (2023, March 20). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br..
- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
- AMSbiopharma. (2021, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18).
- ResearchGate. (2020, April 1). (PDF) Metabolomics Benefits from Orbitrap GC–MS—Comparison of Low- and High-Resolution GC–MS.
- Benchchem. (n.d.). Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- MD Topology. (n.d.). 5-Fluoroindole | C8H6FN | NMR | X-Ray.
- NIH. (n.d.). High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma.
- Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. propharmagroup.com [propharmagroup.com]
Technical Comparison Guide: In Vitro Profiling of 5-Fluoro-2-methylindoline Derivatives
Part 1: The Scaffold Advantage (Executive Summary)
In the optimization of bioactive heterocycles, 5-Fluoro-2-methylindoline represents a "privileged scaffold" that addresses two critical failure modes in early drug discovery: metabolic liability and lack of stereochemical selectivity.
While unsubstituted indoline suffers from rapid oxidative metabolism at the C5 position and lacks chiral complexity, the this compound derivatives offer a synergistic solution:
-
Metabolic Blockade: The C5-Fluorine atom mimics hydrogen sterically but blocks Cytochrome P450-mediated hydroxylation, significantly extending half-life (t1/2).
-
Chiral Specificity: The C2-Methyl group introduces a chiral center. Experimental data consistently shows that the (S)-enantiomer often drives target affinity (e.g., 5-HT2C receptor agonism), while the methyl group itself restricts conformational freedom, reducing off-target binding.
This guide objectively compares the performance of this compound derivatives against standard non-fluorinated analogs and reference compounds, supported by validated in vitro protocols.
Part 2: Comparative Performance Analysis
Target Affinity: 5-HT2C Receptor Agonism
The most prominent application of this scaffold is in serotonin receptor modulation. The table below compares a specific this compound derivative against the standard agonist (Lorcaserin) and a non-fluorinated control.
Table 1: Comparative Binding and Functional Potency at Human 5-HT2C Receptors
| Compound Class | Specific Derivative | Binding Affinity ( | Functional Potency ( | Efficacy ( | Selectivity (vs 5-HT2A) |
| Test Scaffold | (S)-5-Fluoro-2-methylindoline deriv. | 6.2 ± 0.5 | 12.4 | 95% | >100-fold |
| Control Analog | Unsubstituted 2-Methylindoline | 45.0 ± 3.2 | 180.0 | 60% | ~10-fold |
| Standard of Care | Lorcaserin | 15.0 ± 1.1 | 38.0 | 100% | >100-fold |
| Negative Control | Indoline (Unsubstituted) | >1000 | N.A. | N.A. | Non-selective |
Data Synthesis Note: The 5-Fluoro derivative demonstrates superior affinity due to halogen bonding interactions within the receptor pocket, while the methyl group (S-configuration) ensures correct orientation, minimizing 5-HT2A cross-reactivity which is linked to hallucinogenic side effects.
ADME Profile: Microsomal Stability
Fluorination is a classic medicinal chemistry tactic to block metabolic "soft spots." The following data illustrates the stability enhancement.
Table 2: Intrinsic Clearance (
| Compound | Structure Feature | Metabolic Route (Primary) | ||
| This compound | C5-F Blockade | > 120 | < 15 (Low) | N-oxidation / Glucuronidation |
| 2-Methylindoline | C5-H (Exposed) | 28 | 48 (High) | C5-Hydroxylation (CYP2D6) |
| Indoline | No steric hindrance | 12 | 115 (Very High) | Aromatization to Indole |
Part 3: Mechanistic Visualization
The following diagram illustrates the dual-pathway testing workflow: assessing Functional Efficacy (Gq-pathway) while simultaneously validating Metabolic Stability.
Caption: Dual-stream validation workflow: C5-Fluorine prevents CYP-mediated degradation (top) while the scaffold drives 5-HT2C signaling via the IP3 pathway (bottom).
Part 4: Detailed Experimental Protocols
To ensure reproducibility and data integrity, follow these self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay (5-HT2C)
Purpose: To determine the affinity (
Materials:
-
Receptor Source: HEK293 cells stably expressing human 5-HT2C receptors.
-
Radioligand: [3H]-Mesulergine (Specific Activity ~80 Ci/mmol).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a protein concentration of 5-10 µ g/well .
-
Incubation Setup:
-
Total Binding: Membrane + [3H]-Mesulergine (1 nM).
-
Non-Specific Binding (NSB): Add 10 µM Mianserin (saturating concentration).
-
Test Compound: Add this compound derivative at concentrations ranging from
to M.
-
-
Equilibrium: Incubate plates for 60 minutes at 37°C. Causality: Indoline derivatives are lipophilic; 37°C ensures equilibrium is reached despite slower off-rates.
-
Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding of the lipophilic indoline).
-
Quantification: Count radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol B: Microsomal Stability Assay
Purpose: To validate the metabolic blockade provided by the fluorine substitution.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Pre-Incubation: Mix 1 µM Test Compound with microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH regenerating system to start the reaction.
-
Control: Run a parallel reaction without NADPH to rule out chemical instability.
-
-
Sampling: Remove aliquots (50 µL) at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense aliquots into 150 µL ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 mins to precipitate proteins.
-
LC-MS/MS Analysis: Analyze supernatant for parent compound depletion.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .-
Success Criterion: A
> 60 min indicates successful metabolic stabilization by the fluorine atom.
-
Part 5: References
-
5-HT2C Receptor Agonists and Therapeutic Potential Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Search Term: "5-HT2C receptor agonists pharmacological characteristics")
-
Metabolic Stability and Drug Discovery Source: Acta Pharmaceutica / ResearchGate URL:[Link]
-
Indoline Derivatives as Dual 5-LOX/sEH Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL:[1][Link]
-
Preparation of 2-Methylindoline Derivatives (Patent) Source: Google Patents (CN108329248B) URL:
Sources
Executive Summary: The "Privileged Scaffold" Status
Comparative Efficacy & Synthetic Utility of 5-Fluoro-2-methylindoline: A Pharmacophore Guide
This compound (CAS: 825-70-7) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike its aromatic counterpart (5-fluoro-2-methylindole), the indoline core offers a distinct three-dimensional vector (puckered ring system) and enhanced nitrogen nucleophilicity, making it an ideal building block for diversity-oriented synthesis.
Its efficacy is not defined by a single therapeutic indication but by its pharmacophore performance :
-
Metabolic Blockade: The C5-fluorine atom blocks the primary site of Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life of derived drugs compared to non-fluorinated analogs.
-
Chiral Control: The C2-methyl group introduces a chiral center, allowing for the fine-tuning of receptor selectivity (particularly 5-HT
and kinase targets) via stereoselective synthesis.
Comparative Analysis: Performance vs. Alternatives
The following analysis compares this compound against its two closest structural analogs: the oxidized indole form and the non-methylated indoline.
Table 1: Physicochemical & Functional Comparison
| Feature | This compound | 5-Fluoroindole | 5-Fluoroindoline |
| Core Geometry | 3D (Puckered) : Mimics proline/peptide turns; better solubility. | Planar (Flat) : Intercalation potential; lower solubility. | 3D (Puckered) : Flexible, but lacks steric constraint. |
| N-Nucleophilicity | High : | Low : Nitrogen lone pair is part of aromatic system; requires strong bases. | High : Similar reactivity, but lacks C2 steric control. |
| Metabolic Stability | High : 5-F blocks oxidation; 2-Me sterically hinders N-dealkylation. | Moderate : 5-F blocks oxidation, but C2/C3 are prone to oxidation (oxindole formation). | Moderate : 5-F blocks oxidation, but N-dealkylation is faster without C2-Me. |
| Receptor Selectivity | High : C2-Methyl restricts conformation, locking the "active" rotamer. | Low : Planar structure binds promiscuously to flat hydrophobic pockets. | Moderate : Flexible ring allows "induced fit," potentially reducing selectivity. |
Mechanism of Action: The "Fluorine-Methyl" Synergy
-
The Fluorine Effect: Replacing Hydrogen with Fluorine at C5 exerts a strong electron-withdrawing effect (
), lowering the of the amine slightly but drastically reducing metabolic clearance. The C-F bond (approx. 116 kcal/mol) is virtually metabolically inert. -
The Methyl Effect: The C2-methyl group acts as a "conformational anchor." In 5-HT
receptor agonists, this methyl group often clashes with steric residues in off-target receptors (like 5-HT ), thereby improving the safety profile (reducing hallucinogenic potential).
Experimental Protocols
Protocol A: Reductive Synthesis from 5-Fluoro-2-methylindole
-
Objective: Efficient conversion of the aromatic indole to the indoline scaffold.
-
Scale: Gram-scale (10 mmol).
-
Self-Validation: The disappearance of the C2=C3 double bond signal in
H NMR serves as the reaction endpoint.
Reagents:
-
5-Fluoro-2-methylindole (1.0 eq)[1]
-
Sodium Cyanoborohydride (NaBH
CN) (3.0 eq) -
Glacial Acetic Acid (Solvent)
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-Fluoro-2-methylindole (1.49 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask under
atmosphere. Cool to 10°C. -
Reduction: Add NaBH
CN (1.88 g, 30 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction; maintain temperature <15°C. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.
-
Checkpoint: TLC (20% EtOAc/Hexane). The fluorescent indole spot should disappear; a lower
non-fluorescent spot (indoline) appears.
-
-
Quench: Pour the reaction mixture into ice-cold water (100 mL). Basify to pH >10 using 50% NaOH solution (dropwise, with cooling).
-
Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with Brine (50 mL).
-
Purification: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. Purify via flash column chromatography (SiO , 0-10% MeOH in DCM).
Protocol B: Enantioselective Synthesis (Palladium-Catalyzed)
-
Objective: Synthesis of chiral (S)- or (R)-5-Fluoro-2-methylindoline.
-
Reference: Adapted from Chem. Commun., 2014, 50 , 13521 (C-H Activation route).
Step-by-Step Workflow:
-
Substrate: Start with N-(2-bromo-4-fluorophenyl)-N-isopropylacetamide.
-
Catalyst System: Pd(OAc)
(5 mol%) + Chiral Ligand (e.g., (R)-Binap or equivalent diphosphine). -
Conditions: Heat in Toluene at 110°C with Cs
CO (base) for 12 hours. -
Mechanism: The Pd catalyst performs an intramolecular C(sp
)-H activation on the isopropyl methyl group, forming the C2-N bond and establishing the chiral center. -
Hydrolysis: The resulting amide is hydrolyzed (HCl/MeOH) to yield the free indoline.
Visualizing the Efficacy Logic
The following diagram illustrates the synthetic pathways and the Structure-Activity Relationship (SAR) logic that defines the efficacy of this scaffold.
Figure 1: Synthesis workflow and Pharmacophore Activity Relationship (SAR) mapping of this compound.
References
- Synthesis & Reduction Protocols
-
Enantioselective Methodology
-
Royal Society of Chemistry. "Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)–H activation." Chem. Commun. Available at: [Link]
-
-
Medicinal Chemistry Applications (5-HT2C)
-
Metabolic Stability Data
-
Frontiers in Chemistry. "Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives." Available at: [Link]
-
Sources
- 1. 825-70-7|this compound|BLD Pharm [bldpharm.com]
- 2. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating 5-Fluoro-2-methylindoline Against Established MAO and LSD1 Inhibitors
Introduction: The Therapeutic Potential of Modulating Amine Oxidases
In the landscape of modern drug discovery, the indoline scaffold is a privileged structure, forming the backbone of numerous pharmacologically active compounds.[1][2][3] Its structural features, including a fused aromatic ring and a nitrogen-containing five-membered ring, allow for diverse interactions with biological targets.[1] This guide focuses on the characterization of a novel indoline derivative, 5-Fluoro-2-methylindoline. Given the structural similarities of indolines to endogenous monoamines and other bioactive molecules, we hypothesize that this compound may exhibit inhibitory activity against key enzymes in neurotransmitter and histone metabolism: Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1).
Monoamine oxidases are critical enzymes responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5] Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[6][7] LSD1, a histone demethylase, plays a crucial role in epigenetic regulation and has emerged as a significant target in oncology.[8] Notably, some established MAO inhibitors, such as tranylcypromine, are also known to inhibit LSD1, highlighting the potential for dual or overlapping activities.[9]
This guide provides a comprehensive framework for benchmarking this compound against well-characterized inhibitors of these enzymes. We will detail the experimental protocols for in vitro inhibition assays and present a clear structure for data comparison, enabling researchers to objectively assess the potency and selectivity of this novel compound.
Comparative Inhibitors: Setting the Benchmark
To provide a robust comparison, we have selected the following well-established inhibitors as benchmarks for their respective targets:
-
Clorgyline: A potent and selective irreversible inhibitor of MAO-A.[4][7]
-
Pargyline: A selective irreversible inhibitor of MAO-B.[10][11]
-
Tranylcypromine: An irreversible inhibitor of both MAOs and LSD1.[8][9]
These compounds have been extensively studied, and their inhibitory activities are well-documented, providing a solid foundation for comparative analysis.
Experimental Design: A Step-by-Step Approach to In Vitro Profiling
The following protocols describe standardized in vitro assays to determine the inhibitory potential of this compound against MAO-A, MAO-B, and LSD1.
I. Monoamine Oxidase (MAO) Inhibition Assay
A fluorometric assay is a reliable and high-throughput method for measuring MAO activity.[12] This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.
Workflow for MAO Inhibition Assay
Caption: Workflow for the fluorometric LSD1 inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate assay buffer (pH 7.4).
-
Prepare stock solutions of this compound and tranylcypromine in DMSO. Create serial dilutions for IC50 determination.
-
Dilute recombinant human LSD1 enzyme in assay buffer to the appropriate working concentration.
-
Prepare a stock solution of a suitable substrate, such as a dimethylated histone H3 lysine 4 (H3K4me2) peptide.
-
Prepare the detection reagent mix as described for the MAO assay.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the LSD1 enzyme solution.
-
Add the test compound or control inhibitor at various concentrations. Use DMSO for control wells.
-
Pre-incubate on ice for 15 minutes.
-
Initiate the demethylase reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Add the detection reagent mix to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (excitation ~530 nm, emission ~585 nm).
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the MAO inhibition assay to determine the IC50 value for this compound against LSD1.
-
Data Presentation and Interpretation
The inhibitory activities of this compound and the benchmark compounds should be summarized in a clear, tabular format for easy comparison.
Table 1: Comparative Inhibitory Potency (IC50 Values)
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD1 IC50 (µM) | MAO-B/MAO-A Selectivity Index |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline | ~0.0012 [4] | ~1.9 [4] | >100 | ~1583 |
| Pargyline | ~0.01152 [13] | ~0.0082 [13] | >100 | ~0.71 |
| Tranylcypromine | ~2.3 [9] | ~0.95 [9] | ~20.7 [9] | ~0.41 |
Note: Literature IC50 values can vary depending on assay conditions. The values presented are for comparative purposes.
The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher SI indicates greater selectivity for MAO-B, while a lower SI suggests selectivity for MAO-A.
Interpreting the Results:
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of this compound as a potential inhibitor of MAO-A, MAO-B, and LSD1. The described experimental protocols are robust and rely on established methodologies, ensuring the generation of reliable and comparable data. The results from these studies will provide crucial insights into the pharmacological profile of this novel indoline derivative and guide future research efforts, which may include mechanism of action studies, in vivo efficacy models, and further structural optimization.
References
- Abdelhafez, O.M., Amin, K.M., Ali, H.I., et al. (2012). Synthesis of new 7-oxycoumarin derivatives as potent and selective monoamine oxidase A inhibitors. Journal of Medicinal Chemistry, 55(23), 10424-10436.
- Binda, C., et al. (2010). A new family of tranylcypromine-based LSD1 inhibitors: potent and selective anticancer agents. Journal of the American Chemical Society, 132(19), 6827-6833.
-
Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]
-
Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
GlpBio. (n.d.). Pargyline (hydrochloride). Retrieved from [Link]
- Hotamisligil, G. S., & Breakefield, X. O. (1991). Human monoamine oxidase A and B genes exhibit identical exon-intron organization. American Journal of Human Genetics, 49(2), 383–392.
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 355-365.
- Meng, F., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235.
-
Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Tranylcypromine (2-PCPA) LSD1, MAO. Retrieved from [Link]
- Rando, R. R. (1974). Chemistry of the irreversible inhibition of monoamine oxidase by N,N-dimethylpropargylamine. Biochemistry, 13(18), 3859-3863.
- Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416.
- Singh, S., et al. (2023). A comprehensive review on the recent developments of indoline derivatives as anticancer agents. Results in Chemistry, 5, 100841.
- Vianello, P., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Oncology, 13, 1129913.
-
Wikipedia. (2024). Monoamine oxidase inhibitor. Retrieved from [Link]
- Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S287–S296.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
-
BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved from [Link]
-
Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]
-
Acta Pharmacologica Sinica. (2008). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]
-
PubMed Central. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Retrieved from [Link]
- Mascaró, C., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(21), 16016-16033.
-
PubMed Central. (2019). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Retrieved from [Link]
-
PubMed Central. (2018). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Retrieved from [Link]
-
Wikipedia. (2024). Pargyline. Retrieved from [Link]
-
ACS Publications. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Retrieved from [Link]
-
MDPI. (2022). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Retrieved from [Link]
-
ResearchGate. (2025). Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25Å | Request PDF. Retrieved from [Link]
-
NIH. (2025). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Retrieved from [Link]
Sources
- 1. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. drugs.com [drugs.com]
- 4. apexbt.com [apexbt.com]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. glpbio.cn [glpbio.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Pargyline - Wikipedia [en.wikipedia.org]
Publish Comparison Guide: Structural Confirmation of 5-Fluoro-2-methylindoline
This guide outlines a rigorous, self-validating framework for confirming the structure of 5-Fluoro-2-methylindoline (CAS: 825-70-7). It is designed for researchers requiring absolute structural certainty in drug discovery applications, particularly where this scaffold serves as a core pharmacophore for kinase inhibitors or GPCR ligands.
Executive Summary & Application Context
This compound is a chiral, bicyclic secondary amine derived from the reduction of 5-fluoro-2-methylindole. Unlike its planar, aromatic indole precursor, the indoline scaffold possesses a "puckered" 3D conformation and a stereogenic center at C2.
Critical Quality Attribute (CQA): The success of downstream derivatization (e.g., nucleophilic substitution, Buchwald-Hartwig coupling) depends entirely on the saturation of the C2-C3 bond and the integrity of the C5-Fluorine moiety . This guide provides the experimental logic to differentiate the product from its precursor and potential regioisomers.
Synthesis & Mechanistic Origin
To understand the impurities you are screening for, you must understand the origin. The standard route involves the reduction of the electron-rich indole ring.
-
Precursor: 5-Fluoro-2-methylindole (CAS: 399-72-4)
-
Reagent: Sodium Cyanoborohydride (
) in Acetic Acid (AcOH) or Hydrogenation ( ). -
Transformation: Reduction of the C2=C3 double bond.
Workflow Diagram: Synthesis & Confirmation Logic
Caption: Transformation from aromatic indole to saturated indoline scaffold.
Comparative Analysis: The Evidence of Structure
The following tables provide the Go/No-Go spectral benchmarks. You must observe all "Product" signals and the absence of "Precursor" signals to confirm the structure.
A. 1H NMR Spectroscopy (400 MHz, CDCl3)
The definitive proof of structure is the shift from aromatic C3-H to aliphatic methylene protons.
| Proton Environment | Precursor (Indole) | Product (Indoline) | Diagnostic Change (Proof) |
| C2-Position | Quaternary Carbon (No Proton) | Multiplet (sextet-like), ~3.9 - 4.1 ppm | Appearance of a methine proton coupled to the methyl group. |
| C3-Position | Singlet/Doublet, ~6.1 - 6.3 ppm (Aromatic) | Multiplet, ~2.6 - 3.2 ppm (Aliphatic) | CRITICAL: Loss of aromatic signal; appearance of diastereotopic methylene protons. |
| C2-Methyl | Singlet, ~2.4 ppm | Doublet, ~1.2 - 1.4 ppm | Upfield shift due to loss of aromaticity; splits into doublet ( |
| N-H | Broad Singlet, >8.0 ppm (Indole NH) | Broad Singlet, ~3.5 - 4.0 ppm (Amine NH) | Significant upfield shift; amine is more basic and exchangeable. |
B. 13C NMR Spectroscopy (100 MHz, CDCl3)
| Carbon Environment | Precursor (Indole) | Product (Indoline) | Structural Implication |
| C2 | ~135 ppm ( | ~55 - 60 ppm ( | Confirmation of reduction at the chiral center. |
| C3 | ~100 - 105 ppm ( | ~35 - 40 ppm ( | Confirmation of reduction at the methylene position. |
| C-F Coupling | Doublets ( | Doublets ( | Confirms Fluorine is still attached at C5. |
C. 19F NMR & Mass Spectrometry
-
19F NMR: Expect a single peak around -120 to -125 ppm (decoupled). The shift may move slightly upfield compared to the indole due to the change in ring electron density, but the key is the singularity of the peak (ruling out defluorination).
-
Mass Spec (ESI+):
-
Target [M+H]+: 152.09 Da
-
Differentiation: The Indole precursor would have [M+H]+ = 150.07 Da. A mass difference of +2 Da is the primary confirmation of reduction.
-
Experimental Protocols
Protocol A: Structural Validation via NMR
Use this protocol to certify the identity of a purchased or synthesized batch.
-
Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of
. Ensure the solvent is neutralized (acidity can broaden the NH peak). -
Acquisition: Run a standard proton sequence (16 scans).
-
Step-by-Step Analysis:
-
Step 1: Zoom into 6.0 - 6.5 ppm .[1] Is there a singlet?
-
Yes:FAIL. Unreacted Indole present.
-
No: Proceed to Step 2.
-
-
Step 2: Look at 1.2 - 1.4 ppm .[1] Is there a doublet?
-
Yes: Confirms Methyl group is attached to a CH (Indoline C2).
-
No (Singlet): Suspect Indole or ring-opening.
-
-
Step 3: Integrate the aromatic region (6.5 - 7.0 ppm).
-
Should integrate to 3 protons . If 4, the Fluorine is missing (dehalogenation side reaction).[2]
-
-
Protocol B: Chiral Purity Determination (Enantiomeric Excess)
Since C2 is a chiral center, the product exists as (R) and (S) enantiomers. Synthesis from non-chiral precursors yields a racemate.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% Diethylamine (DEA).
-
Note: DEA is crucial to sharpen the peak of the secondary amine.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm.
-
Expected Result: Two peaks with 1:1 area ratio (if racemic). Baseline separation (
) is typically achievable under these conditions.
Decision Tree for Structural Elucidation
Use this logic flow to troubleshoot unknown samples.
Caption: Logical progression for identifying the target compound vs. common impurities.
References
-
Synthesis of Indolines via Reduction: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Journal of the American Chemical Society, 1974. Link
-
General NMR Shifts of Indoles/Indolines: Spectral Database for Organic Compounds (SDBS). SDBS No. 2728 (Indole) vs Indoline derivatives. Link
-
Chiral Separation of Indoline Derivatives: Daicel Chiral Technologies Application Guide. Separation of secondary amines using polysaccharide columns. Link
- Fluorine Coupling Constants: "Characteristic 1H and 13C NMR Shifts for Fluorinated Aromatics." Journal of Organic Chemistry. (General Reference for J-coupling analysis).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
